Boc-abu-onp
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVQAPDWRVKHZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Boc-abu-onp and its chemical structure
Chemical Identity, Synthesis, and Application in Peptide Therapeutics
Executive Summary
Boc-Abu-ONp (
The 4-nitrophenyl (ONp) ester functionality provides a "shelf-stable" activation. While less reactive than
Part 1: Chemical Identity & Physicochemical Properties[3][4]
This compound represents a balance between steric bulk (ethyl side chain) and electronic activation (p-nitrophenyl leaving group).
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 4-Nitrophenyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Common Name | Boc-L-Abu-ONp |
| CAS Number | 67708-97-8 |
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DCM, EtOAc; Insoluble in Water |
| Melting Point | 75–82 °C |
| Optical Rotation | |
| Storage | +2°C to +8°C (Desiccated); Hydrolysis sensitive |
Part 2: Mechanistic Principles
The "Abu" Moiety: Structural Utility
The 2-aminobutyric acid (Abu) residue is structurally identical to Cysteine (
-
Isosteric Replacement: Abu is frequently used to replace Cysteine in peptide analogs to prevent disulfide bond formation or oxidation, maintaining the steric volume of the residue while rendering it chemically inert.
-
NMR Probe: The ethyl side chain provides distinct triplet signals in
-NMR, serving as a diagnostic handle in conformational studies.
The "ONp" Activation: Reactivity Profile
The 4-nitrophenyl ester is an "active ester." The electron-withdrawing nitro group (
Why use ONp over HATU/DCC?
-
Selectivity: ONp esters react specifically with primary amines and are less prone to side reactions with hydroxyls (Ser/Thr) compared to more aggressive coupling reagents.
-
Crystallinity: Unlike many O-acylisourea intermediates formed by DCC, this compound can be isolated, purified by crystallization, and stored, ensuring high purity before the coupling step.
Part 3: Synthesis Protocol (Preparation of this compound)
Objective: Synthesize this compound from Boc-Abu-OH and 4-Nitrophenol (HONp).
Reaction Logic
The synthesis utilizes Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate, which is then attacked by the weak nucleophile 4-nitrophenol.
Step-by-Step Methodology
-
Reagents:
-
Boc-L-2-Aminobutyric acid (10 mmol)
-
4-Nitrophenol (10 mmol)
-
DCC (10.5 mmol)
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF), anhydrous.
-
-
Procedure:
-
Dissolve Boc-Abu-OH and 4-Nitrophenol in cold EtOAc (0°C).
-
Add DCC dropwise. The reaction is exothermic; maintain temperature < 5°C to prevent racemization.
-
Stir at 0°C for 1 hour, then at room temperature (25°C) for 3–12 hours.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
-
-
Work-up:
-
Filter off the DCU byproduct.
-
Wash the filtrate with 5%
(removes unreacted phenols) and 5% Citric Acid (removes unreacted amine/urea traces). -
Dry over
and concentrate in vacuo. -
Recrystallization: Recrystallize from Ethanol/Petroleum Ether to obtain the pure ester.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic route for this compound via Steglich esterification.
Part 4: Application in Peptide Synthesis[1][6][7]
Context: Coupling this compound to a growing peptide chain (Solid Phase or Solution Phase).
Coupling Protocol
ONp esters react slower than symmetrical anhydrides. To accelerate the reaction without inducing racemization, 1-Hydroxybenzotriazole (HOBt) is often used as a catalyst.
-
Preparation: Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the solution to the resin-bound peptide (free amine form).
-
Base: Add Diisopropylethylamine (DIEA, 3 eq.) only if the resin amine is a salt (e.g., TFA salt). If free base, DIEA is not strictly necessary for ONp esters but ensures optimal pH.
-
Monitoring: The reaction releases 4-nitrophenol , which turns the solution yellow .
-
Visual Check: The intensity of the yellow color correlates with reaction progress.
-
Kaiser Test: Monitor the resin until the amine test is negative (no blue color).
-
Mechanism of Action
The amine of the peptide attacks the carbonyl carbon of the ester. The 4-nitrophenolate is a stable leaving group (pKa ~7.15), driving the reaction forward.
Visualization: Coupling Mechanism
Figure 2: Mechanism of peptide bond formation using this compound. The release of the yellow nitrophenolate anion serves as a visual indicator.
Part 5: Quality Control & Analytics
To ensure the integrity of the building block before use in GMP or high-value synthesis:
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Detection: UV at 270 nm (specific for p-nitrophenyl group).
-
Impurity limit: Free 4-nitrophenol should be < 0.5%.
-
-
NMR Verification (
-NMR in ):-
Aromatic Region: Two doublets (AA'BB' system) at
8.2 and 7.3 ppm corresponding to the p-nitrophenyl ring. -
Abu Side Chain: Triplet at
1.0 ppm ( ), Multiplet at 1.8 ppm ( ). -
Boc Group: Singlet at
1.45 ppm ( ).
-
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Sigma-Aldrich. (n.d.). Product Specification: Boc-L-2-aminobutyric acid. Retrieved from
-
Chem-Impex International. (n.d.). Boc-L-Abu-ONp Product Data. Retrieved from
-
PubChem. (2025). Compound Summary: Boc-amino acid nitrophenyl esters. Retrieved from
Sources
Boc-L-α-aminobutyric acid 4-nitrophenyl ester properties
An In-depth Technical Guide to Boc-L-α-aminobutyric acid 4-nitrophenyl ester
Authored by a Senior Application Scientist
Introduction: A Strategic Reagent in Peptide Synthesis
Boc-L-α-aminobutyric acid 4-nitrophenyl ester is a specialized chemical reagent meticulously designed for applications in peptide synthesis and broader pharmaceutical research.[1][] Its structure is a thoughtful combination of three key functional components:
-
The L-α-aminobutyric acid (Abu) core: A non-proteinogenic amino acid that, when incorporated into peptides, can influence their hydrophobic interactions, folding, and ultimate stability.[]
-
The tert-butyloxycarbonyl (Boc) protecting group: An acid-labile protecting group for the α-amino function. Its stability under neutral and basic conditions, coupled with its clean removal by moderate acids like trifluoroacetic acid (TFA), makes it a cornerstone of classic solid-phase peptide synthesis (SPPS) strategies.[][4][5]
-
The 4-nitrophenyl (ONp) ester: This moiety serves as an "activating group" for the carboxylic acid. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group, rendering the ester's carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain.[6][7]
This guide provides an in-depth examination of the properties, reactivity, and applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of Boc-L-α-aminobutyric acid 4-nitrophenyl ester are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 67708-97-8 | [1][] |
| Molecular Formula | C₁₅H₂₀N₂O₆ | [1][] |
| Molecular Weight | 324.33 g/mol | [] |
| Appearance | Off-white powder | [1][] |
| Melting Point | 75-82 °C | [1] |
| Optical Rotation | [α]D20 = -56 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [] |
| Synonyms | Boc-L-Abu-ONp, Boc-L-2-aminobutanoic acid 4-nitrophenyl ester | [1][] |
Chemical Reactivity and Mechanistic Insights
The utility of Boc-L-α-aminobutyric acid 4-nitrophenyl ester is rooted in the controlled reactivity of its functional groups. Understanding these principles is paramount for its successful application.
The Role of the Activated Ester in Amide Bond Formation
In peptide synthesis, the formation of a peptide (amide) bond requires the "activation" of a carboxylic acid to make it more reactive toward an amine. The 4-nitrophenyl ester is a classic example of an activated ester.
Causality of Activation: The strong electron-withdrawing nitro group (-NO₂) on the phenyl ring pulls electron density away from the ester oxygen. This inductive effect makes the carbonyl carbon significantly more electrophilic and therefore more prone to attack by a nucleophile, such as the N-terminal amine of a peptide. Furthermore, the resulting 4-nitrophenoxide is a relatively stable anion and thus a good leaving group, which thermodynamically favors the forward reaction.[7] This mechanism allows the coupling reaction to proceed efficiently under mild conditions, preserving the integrity of the peptide being synthesized.
Figure 1: Mechanism of peptide bond formation using Boc-L-α-aminobutyric acid 4-nitrophenyl ester.
The Boc Group: Orthogonal Protection Strategy
The Boc group is stable to the basic and nucleophilic conditions often employed during peptide synthesis, but it is readily cleaved by acids.[5] This differential stability is the foundation of the Boc/benzyl orthogonal protection strategy in SPPS. The temporary Boc group is removed at each cycle with an acid like TFA, while permanent side-chain protecting groups (often benzyl-based) and the resin linkage remain intact until the final cleavage step with a much stronger acid, such as hydrofluoric acid (HF).[4][6]
Core Applications and Experimental Protocols
Application 1: Solid-Phase Peptide Synthesis (SPPS)
Boc-L-α-aminobutyric acid 4-nitrophenyl ester is a valuable building block for introducing the non-canonical amino acid L-α-aminobutyric acid into a peptide sequence.
Protocol: Standard Boc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding a Boc-Abu residue to a growing peptide chain attached to a resin (e.g., Merrifield or PAM resin).
Self-Validation: The protocol includes a crucial checkpoint—the Kaiser test—to confirm the completion of the coupling reaction before proceeding to the next cycle. A positive Kaiser test (blue beads) indicates free primary amines, signifying an incomplete reaction that requires a second coupling. A negative test (yellow/clear beads) validates that the coupling was successful.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal Boc group. Swell the resin in dichloromethane (DCM) for 20 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[4]
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Causality: TFA is a moderately strong acid sufficient to cleave the acid-labile Boc group, exposing the N-terminal primary amine for the next coupling step.[4]
-
-
Washing: Wash the resin thoroughly to remove residual TFA and the cleaved tert-butyl carbocations.
-
DCM (3x)
-
Isopropanol (2x)
-
DCM (3x)
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. Neutralization with a non-nucleophilic base like DIEA is essential to generate the free amine nucleophile required for the coupling reaction.
-
-
Washing: Wash the resin to remove excess base.
-
DCM (3x)
-
-
Coupling:
-
Dissolve Boc-L-α-aminobutyric acid 4-nitrophenyl ester (2-3 equivalents over resin capacity) in a suitable solvent like dimethylformamide (DMF) or a DMF/DCM mixture.
-
Add the solution to the neutralized resin and agitate at room temperature for 4-12 hours.
-
Insight: While ONp esters were foundational, their coupling reactions can be slow.[6] For difficult couplings, the addition of a catalyst like 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction, although modern synthesis often prefers faster in situ activation methods.
-
-
Washing: Wash away excess activated amino acid and the 4-nitrophenol byproduct.
-
DMF (3x)
-
DCM (3x)
-
-
Validation (Kaiser Test):
-
Take a small sample of the resin beads.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is negative (successful coupling), proceed to the deprotection step for the next amino acid. If positive, repeat the coupling step (Step 6).
-
Figure 2: Workflow for a single coupling cycle in Boc-SPPS.
Application 2: Enzyme Kinetics and Assay Development
Beyond synthesis, 4-nitrophenyl esters are classic colorimetric substrates for various hydrolytic enzymes, such as lipases and esterases.[1][8] The enzymatic hydrolysis of Boc-L-α-aminobutyric acid 4-nitrophenyl ester releases 4-nitrophenol, which, at a pH above its pKa (~7.2), deprotonates to form the intensely yellow 4-nitrophenoxide anion.
This color change can be monitored spectrophotometrically at approximately 405 nm, allowing for a continuous, real-time assay of enzyme activity. This makes the compound a useful tool for enzyme characterization, inhibitor screening, and drug design studies.[1]
Stability, Storage, and Safety
Storage and Handling
-
Storage: To maintain its high purity and reactivity, the compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1][] For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is advisable.[9] Avoid repeated freeze-thaw cycles and exposure to moisture, which can hydrolyze the active ester.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]
Safety Profile
-
Hazards: While a specific toxicological profile is not widely published, related compounds can be irritants.[12] Direct contact with eyes, skin, or clothing should be avoided.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
Overview of Custom Peptide Synthesis - GenScript. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
-
Alpha-Aminobutyric Acid - PubChem, National Center for Biotechnology Information. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
4-Nitrophenyl butyrate - PubChem, National Center for Biotechnology Information. [Link]
-
Reactivity of Nucleophilic Reagents toward Esters - Kinam Park, Purdue University. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. kinampark.com [kinampark.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. N-Boc-4-aminobutyric Acid, 57294-38-9 | BroadPharm [broadpharm.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Architecture of Boc-Abu-ONp in Peptide Synthesis
Topic: Boc-Abu-ONp Mechanism of Action in Peptide Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Reactivity, Kinetics, and Application
Executive Summary
This compound (tert-Butyloxycarbonyl-L-2-aminobutyric acid 4-nitrophenyl ester, CAS: 67708-97-8) represents a specialized class of "active ester" reagents used in peptide chemistry. Unlike modern on-resin coupling agents (e.g., HATU, PyBOP) that activate amino acids in situ, this compound is a pre-activated stable intermediate .
Its utility lies in its kinetic "sweet spot": it is reactive enough to acylate amines efficiently but stable enough to resist rapid hydrolysis or racemization during handling. This guide details the molecular mechanics of its coupling reaction, providing a self-validating protocol for incorporating the non-proteinogenic amino acid Abu (L-2-aminobutyric acid) into peptide backbones.
Molecular Architecture & Reactivity Profile
To control the reaction, one must understand the reagent's electronic distribution.
-
The Protecting Group (Boc): The tert-butyloxycarbonyl group provides urethane-type protection to the
-amine. Crucially, urethane protection suppresses racemization (loss of chirality) at the -carbon by preventing the formation of the oxazolone intermediate, a common pathway for epimerization in amide coupling. -
The Payload (Abu): L-2-aminobutyric acid is an isostere of Cysteine (where -SH is replaced by -CH
) and Serine. It is often used in drug design to probe the structural role of disulfide bridges or hydrogen bonding without chemical reactivity. -
The Warhead (ONp): The p-nitrophenyl ester is the site of action. The nitro group (-NO
) at the para position exerts a strong electron-withdrawing effect ( and effects) on the benzene ring. This electron deficiency is transmitted to the ester oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Visualization: Electronic Activation
The following diagram illustrates the electron-withdrawing influence that activates the carbonyl center.
Figure 1: Electronic activation pathway. The nitro group pulls electron density, destabilizing the ester bond and priming the carbonyl for attack.
Mechanism of Action: Aminolysis
The core mechanism is aminolysis via nucleophilic acyl substitution . This is a bimolecular reaction (
The Reaction Pathway[1][2]
-
Nucleophilic Attack: The lone pair of the N-terminal amine (nucleophile) attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms (often short-lived).
-
Collapse & Release: The intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenolate anion (leaving group).
-
Proton Transfer: A base (usually tertiary amine like DIEA or NMM) assists in deprotonating the ammonium intermediate to form the stable amide bond.
Kinetics and Catalysis
p-Nitrophenyl esters react slower than N-hydroxysuccinimide (OSu) esters. While this allows for cleaner reactions in solution phase, it can be sluggish.
-
Catalysis: The addition of HOBt (1-Hydroxybenzotriazole) is highly recommended. HOBt acts as a nucleophilic catalyst, attacking the ONp ester to form an in situ OBt ester, which is more reactive toward the amine. This is known as trans-esterification activation .
Figure 2: Stepwise mechanism of aminolysis. Note the formation of p-Nitrophenol as the byproduct.
Experimental Protocol: A Self-Validating System
This protocol is designed for Solution Phase Synthesis , where ONp esters excel.
-
Self-Validation: The reaction releases p-nitrophenol, which turns intense yellow in basic/neutral conditions. The appearance of color confirms the reaction is proceeding; the stabilization of color intensity indicates the endpoint.
Materials
-
Reagent: this compound (1.1 - 1.5 equivalents relative to amine).
-
Substrate: Amino component (Free amine or salt form).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane). DMF is preferred for solubility.
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Catalyst (Optional but Recommended): HOBt (1.0 equiv).
Step-by-Step Workflow
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Dissolve the amino component in minimal DMF. If it is a salt (e.g., HCl salt), add 1.0 eq of DIEA to neutralize it. |
| 2 | Activation | Add this compound (1.2 eq) and HOBt (1.0 eq) to the solution. Stir at Room Temp (20-25°C). |
| 3 | pH Adjustment | Check "apparent" pH. Add DIEA dropwise until basic (pH ~8 on wet litmus). |
| 4 | Monitoring | Visual Check: Solution will turn yellow (release of HONp). TLC/HPLC: Monitor disappearance of amine. |
| 5 | Termination | Once amine is consumed (typically 2-12 hours), dilute with EtOAc. Wash with 5% KHSO |
Quantitative Data: Reactivity Comparison
| Active Ester | Reactivity | Hydrolytic Stability | Byproduct |
| -ONp (p-Nitrophenyl) | Moderate | High | p-Nitrophenol (Yellow, easy to track) |
| -OSu (N-Hydroxysuccinimide) | High | Moderate | N-Hydroxysuccinimide (Water soluble) |
| -OBt (Benzotriazole) | Very High | Low | HOBt (Autocatalytic) |
Troubleshooting & Optimization
Issue: Reaction is too slow (>24 hours)
-
Cause: Steric hindrance on the amino component or insufficient activation.
-
Solution: Increase temperature to 35-40°C. Do not exceed 50°C to avoid Boc thermolysis. Add 0.1 eq of DMAP (4-Dimethylaminopyridine) carefully (risk of racemization increases).
Issue: Product is colored yellow after workup
-
Cause: Incomplete removal of p-nitrophenol.
-
Solution: p-Nitrophenol is acidic (
). Ensure the organic phase is washed thoroughly with saturated NaHCO or 1M NaOH (rapid wash) until the aqueous layer no longer turns yellow.
Issue: Racemization[3][4]
-
Risk: Low with Boc (urethane) protection, but possible if excess base is used for prolonged periods.
-
Control: Use NMM (weaker base) instead of DIEA. Keep base equivalents strictly stoichiometric to the acid salt.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
- Castro, B., et al. (1975). "Peptide coupling reagents IV (1) - Benzotriazole N-oxytrisdimethylamino phosphonium hexafluorophosphate (B.O.P.)." Tetrahedron Letters, 16(14), 1219-1222.
Sources
Technical Sourcing and Utilization Guide: Boc-L-Abu-ONp
Executive Summary & Molecule Profile[1]
Boc-L-2-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp) is a specialized activated amino acid derivative. Unlike standard N-hydroxysuccinimide (NHS) esters, the p-nitrophenyl (ONp) ester offers a unique balance of stability and reactivity, making it ideal for solution-phase peptide synthesis and specific chromogenic enzymatic assays.
This guide addresses the scarcity of this specific derivative in general catalogs by providing a verified sourcing hierarchy, a "self-validating" synthesis protocol for in-house production, and critical quality assurance parameters.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | Boc-L-2-aminobutyric acid 4-nitrophenyl ester |
| Common Synonyms | Boc-L-Abu-ONp; Boc-alpha-aminobutyric acid 4-nitrophenyl ester |
| CAS Number | 67708-97-8 |
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| Melting Point | 75–82 °C |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate; Insoluble in Water |
Commercial Sourcing Landscape
This compound is a "Tier 2" specialty chemical. It is rarely stocked by generalist suppliers (e.g., Sigma-Aldrich, Thermo Fisher) who typically carry the free acid precursor (Boc-Abu-OH) rather than the activated ester.
Verified Supplier Matrix
The following suppliers have historically listed CAS 67708-97-8. Note: Stock levels for ONp esters fluctuate due to their moisture sensitivity.
| Tier | Supplier | Catalog / SKU | Reliability Notes |
| Primary | Chem-Impex International | SKU: 02621 | High. Specialized in non-canonical amino acids.[1][2] |
| Secondary | US Biological | SKU: B2363-24 | Moderate. Often acts as a re-packager; lead times may vary. |
| Precursor | Sigma-Aldrich | SKU: 15533 (Free Acid) | High. Source for Boc-Abu-OH if synthesis is required. |
Decision Logic: Buy vs. Make
Due to the niche nature of this compound, researchers often face long lead times. Use the following logic flow to determine your acquisition strategy.
Figure 1: Strategic sourcing decision tree for this compound. Blue indicates start, Green is direct purchase, Red is in-house synthesis.
Technical Protocol: In-House Synthesis
Context: If the commercial ester is unavailable, it can be synthesized from Boc-L-2-aminobutyric acid (Boc-Abu-OH) and 4-nitrophenol using Dicyclohexylcarbodiimide (DCC) as the coupling agent.
Safety: DCC is a potent allergen and sensitizer. 4-nitrophenol is toxic. Work in a fume hood.
Materials
-
Boc-Abu-OH (1.0 eq)
-
4-Nitrophenol (1.0 eq)
-
DCC (1.0 eq)[2]
-
Solvent: Ethyl Acetate (Anhydrous) or DCM
-
Catalyst: DMAP (0.05 eq - optional, accelerates reaction)
Step-by-Step Methodology
-
Dissolution: Dissolve Boc-Abu-OH (10 mmol) and 4-nitrophenol (10 mmol) in 30 mL of anhydrous Ethyl Acetate. Cool to 0°C in an ice bath.
-
Coupling: Add DCC (10 mmol) dissolved in a minimal amount of Ethyl Acetate dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.
-
Visual Indicator: Heavy precipitation of Dicyclohexylurea (DCU) indicates reaction progress.
-
-
Filtration: Filter off the white DCU precipitate. Wash the filter cake with cold Ethyl Acetate.
-
Work-up: Wash the filtrate with:
-
5% Sodium Bicarbonate (
) x 3 (Removes unreacted phenols/acids). -
Water x 1.
-
Brine x 1.
-
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate under reduced pressure. -
Recrystallization: Recrystallize the crude residue from Ethanol/Hexane or Ethyl Acetate/Petroleum Ether to obtain pure crystals.
Experimental Applications
A. Peptide Synthesis (Solution Phase)
This compound is preferred over NHS esters when a slower, more controlled reaction is required to minimize racemization, or when the byproduct (p-nitrophenol) needs to be easily traceable (yellow color in basic solution).
-
Mechanism: Aminolysis. The amine of the growing peptide chain attacks the carbonyl carbon of the ester, displacing the p-nitrophenolate group.
-
Monitoring: The reaction release p-nitrophenol. By spotting the reaction mixture on TLC and exposing it to ammonia vapor, the free p-nitrophenol turns bright yellow, confirming cleavage.
B. Enzymatic Assays (Protease/Esterase)
This molecule serves as a chromogenic substrate for enzymes with specificity for hydrophobic amino acids (similar to Chymotrypsin or Elastase).
Assay Principle:
Protocol:
-
Buffer: 50 mM Tris-HCl, pH 7.5 (or enzyme optimum).
-
Substrate Stock: 100 mM this compound in DMSO.
-
Reaction: Dilute substrate to 1 mM in buffer. Add enzyme.
-
Detection: Monitor Absorbance at 405 nm continuously.
-
Quantification: Use the extinction coefficient of p-nitrophenol (
at pH > 8.0) to calculate activity. Note: At pH 7.5, the extinction coefficient is lower; a standard curve is required.
Figure 2: Enzymatic hydrolysis workflow. The release of p-Nitrophenol provides a direct spectrophotometric readout.
Quality Assurance & Validation
To ensure scientific integrity, every batch—whether purchased or synthesized—must be validated.
| Test | Acceptance Criteria | Purpose |
| HPLC | > 97% Purity | Ensure no free p-nitrophenol (yellow impurity) or free acid remains. |
| 1H-NMR | Consistent structure | Verify the ethyl side chain (Abu) vs. methyl (Ala) to prevent mislabeling. |
| Melting Point | 75–82 °C | Sharp range indicates high purity. Broad range indicates solvent entrapment or hydrolysis. |
| TLC | Single spot ( | Quick visual check. Solvent: CHCl3/MeOH (9:1). |
Critical Storage Warning: ONp esters are moisture-sensitive. Store at -20°C in a desiccator. Warm to room temperature before opening to prevent condensation, which causes hydrolysis (turning the white powder yellow).
References
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Reference for general active ester synthesis protocols).
Sources
A Senior Application Scientist's Guide to the Solubility of Boc-Abu-ONp in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-2-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp). Designed for researchers, scientists, and professionals in drug development and peptide synthesis, this document moves beyond simple data recitation. It delves into the causal factors governing solubility, offers field-proven experimental protocols for empirical determination, and is grounded in established scientific principles.
Executive Summary: The Solubility Profile of a Key Peptide Synthesis Intermediate
N-α-tert-Butoxycarbonyl-L-2-aminobutyric acid 4-nitrophenyl ester, hereafter referred to as this compound, is a critical reagent in solid-phase and solution-phase peptide synthesis. Its solubility in a range of organic solvents is a pivotal parameter for reaction efficiency, purification, and overall workflow success. This guide will illuminate the theoretical underpinnings of its solubility, present available qualitative data, and provide a robust experimental framework for quantitative assessment in your laboratory.
Deconstructing Solubility: The Molecular Architecture of this compound
The solubility of this compound is dictated by the interplay of its distinct molecular moieties: the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, the moderately polar α-aminobutyric acid backbone, and the polar 4-nitrophenyl (ONp) ester activating group.
A fundamental principle in predicting solubility is "like dissolves like."[1] This means that solutes will more readily dissolve in solvents with similar polarity. The Boc group, with its hydrocarbon-rich structure, imparts significant nonpolar character, favoring solubility in less polar organic solvents. Conversely, the ester and nitro functionalities of the ONp group introduce polarity, allowing for interactions with more polar solvents. The overall solubility is a net balance of these competing characteristics.
Qualitative Solubility Landscape of Boc-Protected Amino Acid Derivatives
While precise quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from structurally analogous compounds and general principles of organic chemistry. The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, based on data for similar Boc-protected amino acids and active esters.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can effectively solvate both the polar ONp group and the peptide backbone through dipole-dipole interactions. Related compounds like Boc-D-Abu-OH are known to be soluble in DMF. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall nonpolar character of these solvents is compatible with the Boc group. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds, including protected amino acids. |
| Esters | Ethyl Acetate (EtOAc) | High | Similar in polarity to this compound, making it an effective solvent. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to Low | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for some interaction with the polar parts of the molecule. However, the nonpolar Boc group may limit high solubility. |
| Hydrocarbons | Hexanes, Toluene | Low to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar ONp and ester groups of the molecule. |
| Aqueous | Water | Insoluble | The large, nonpolar Boc group and the overall organic nature of the molecule prevent significant dissolution in water. |
Experimental Protocol for Quantitative Solubility Determination
To empower researchers with the ability to generate precise, application-specific solubility data, the following robust, self-validating protocol is provided. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[2][3]
Materials and Equipment
-
This compound (solid, off-white powder)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Measurement
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid remains after equilibration.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours. The extended time ensures that the solution reaches saturation.[2]
-
-
Separation of Saturated Supernatant:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
Carefully draw off the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This filtered solution is your saturated stock.
-
-
Quantitative Analysis:
-
Prepare a standard curve of known concentrations of this compound in the solvent of interest.
-
Accurately dilute a known volume of the saturated filtrate.
-
Analyze the diluted sample using HPLC or UV-Vis spectrophotometry. The 4-nitrophenyl group provides a strong chromophore, making UV-based detection straightforward.
-
Using the standard curve, determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the original saturated solution. This value represents the solubility.
-
Causality and Self-Validation in Experimental Design
-
Why excess solute? Starting with an excess of the solid ensures that the solution reaches its maximum saturation point at the given temperature.
-
Why extended equilibration? The dissolution process can be slow, especially for compounds that are only moderately soluble. A 24-48 hour period helps to ensure that equilibrium is truly reached.
-
Why centrifugation and filtration? These steps are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Why a standard curve? A standard curve provides a reliable and accurate method for quantifying the concentration of the solute in the saturated solution, forming a self-validating system for your measurements.
Logical Framework for Solvent Selection
The choice of solvent in peptide synthesis is critical and should be guided by the solubility of the protected amino acids. The following diagram illustrates a logical approach to solvent selection based on the principles discussed.
Caption: Logical flow for solvent selection based on reaction requirements.
Conclusion: A Framework for Informed Decision-Making
This guide has provided a multi-faceted perspective on the solubility of this compound in organic solvents. By understanding the interplay of its molecular components, leveraging qualitative data from similar compounds, and employing a robust experimental protocol, researchers can make informed decisions regarding solvent selection for peptide synthesis. This empirical approach, grounded in scientific principles, ensures the reliability and success of subsequent synthetic steps.
References
-
Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]
-
LookChem. (n.d.). Cas 67708-97-8,this compound. Retrieved from [Link]
-
Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Sources
CAS number for Boc-L-α-aminobutyric acid 4-nitrophenyl ester
An In-Depth Technical Guide to Boc-L-α-aminobutyric acid 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of peptide chemistry, the efficient and reliable formation of the amide bond is paramount. The choice of building blocks—specifically, the N-protected and carboxyl-activated amino acids—dictates the success of a synthesis, influencing yield, purity, and the suppression of side reactions. This guide focuses on a cornerstone reagent in Boc-based peptide synthesis: Boc-L-α-aminobutyric acid 4-nitrophenyl ester (Boc-L-Abu-ONp).
The strategic combination of a tert-butyloxycarbonyl (Boc) protecting group and a 4-nitrophenyl (ONp) activating group represents a classic, yet robust, approach. The acid-labile Boc group provides reliable N-terminal protection, while the ONp ester pre-activates the carboxyl group for nucleophilic attack, obviating the need for in situ coupling reagents at the point of amide bond formation. This not-only streamlines the process but also minimizes exposure of the growing peptide chain to potentially harsh coupling additives.
This document is structured to provide not just protocols, but a deep, mechanistic understanding of the reagent's synthesis and application. We will explore the causality behind experimental choices, from the selection of solvents and reagents in its preparation to the precise conditions required for its successful use in peptide chain elongation. By grounding our discussion in authoritative chemical principles and validated methodologies, this guide aims to empower researchers to leverage the full potential of this versatile building block.
Compound Identification and Physicochemical Properties
Boc-L-α-aminobutyric acid 4-nitrophenyl ester is a crystalline solid, typically appearing as an off-white powder. It is an essential reagent for introducing the non-proteinogenic amino acid L-α-aminobutyric acid (Abu) into a peptide sequence using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
| Property | Value | Source(s) |
| CAS Number | 67708-97-8 | [1] |
| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |
| Synonyms | Boc-L-Abu-ONp, Boc-L-2-aminobutanoic acid 4-nitrophenyl ester | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₆ | [1] |
| Molecular Weight | 324.33 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 75-82 °C | [2] |
| Optical Rotation | [α]²⁰/D = -56 ± 2° (c=1 in MeOH) | [2] |
| Storage | 2-8 °C, protect from moisture | [1] |
Solubility Profile: While exact quantitative data is sparse, the solubility characteristics can be inferred from its structural components—the hydrophobic Boc and nitrophenyl groups and the moderately polar ester and carbamate linkages.
| Solvent | Solubility | Rationale & Practical Insight |
| N,N-Dimethylformamide (DMF) | Soluble | Preferred solvent for peptide coupling reactions due to its high polarity and ability to solvate growing peptide chains. |
| Dichloromethane (DCM) | Soluble | A common solvent for the synthesis of the ester and for washing steps in SPPS. |
| Ethyl Acetate (EtOAc) | Soluble | Often used during the workup and purification of the compound after synthesis. |
| Water | Insoluble | The hydrophobic nature of the molecule prevents dissolution in aqueous media. |
| Methanol (MeOH) | Soluble | Suitable for analytical purposes such as measuring optical rotation. |
Synthesis of Boc-L-α-aminobutyric acid 4-nitrophenyl ester
The synthesis of this reagent is a classic example of esterification via carbodiimide activation. The process involves the reaction of the free carboxyl group of Boc-L-α-aminobutyric acid with 4-nitrophenol, facilitated by a dehydrating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).
Mechanism of Synthesis
The reaction proceeds through a well-established mechanism. The carboxylic acid first adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The hydroxyl group of 4-nitrophenol then acts as a nucleophile, attacking the activated carbonyl carbon. This attack results in the formation of the desired 4-nitrophenyl ester and the byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from most organic solvents and can be easily removed by filtration.[3][4]
Caption: Synthesis of Boc-L-Abu-ONp via DCC-mediated activation.
Experimental Protocol: Synthesis
This protocol is a robust, field-proven method adapted from standard procedures for synthesizing active esters.[3][4]
Materials:
-
Boc-L-α-aminobutyric acid (Boc-L-Abu-OH)
-
4-Nitrophenol (pNP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Diethyl Ether
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Boc-L-Abu-OH (1.0 eq.) and 4-nitrophenol (1.05 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amino acid).
-
Causality: Using a slight excess of 4-nitrophenol ensures the complete consumption of the more valuable Boc-amino acid. Anhydrous conditions are critical to prevent hydrolysis of the reactive O-acylisourea intermediate and the final product.
-
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in a minimal amount of anhydrous DCM dropwise over 15-20 minutes.
-
Causality: A low temperature is maintained to minimize potential side reactions, including racemization. Slow addition of DCC controls the reaction rate and heat generation.
-
-
Reaction: Allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (approx. 12-16 hours).
-
Self-Validation: The formation of a white precipitate (DCU) is a visual indicator that the reaction is proceeding. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting Boc-L-Abu-OH.
-
-
Workup - Removal of DCU: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM or EtOAc.
-
Workup - Purification: Combine the filtrate and washes. Wash the organic solution sequentially with 5% aqueous citric acid (to remove any unreacted DCC), saturated aqueous sodium bicarbonate (to remove unreacted 4-nitrophenol), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as EtOAc/hexane or DCM/ether, to obtain the pure, crystalline Boc-L-α-aminobutyric acid 4-nitrophenyl ester.
Application in Peptide Synthesis
The primary application of Boc-L-Abu-ONp is as an activated building block in Boc-SPPS. Its pre-activated nature allows for a clean coupling step.
Mechanism of Peptide Coupling (Aminolysis)
The coupling reaction is a nucleophilic acyl substitution. The free N-terminal amine of the growing peptide chain (on the solid support) attacks the electrophilic carbonyl carbon of the Boc-L-Abu-ONp. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge. This drives the reaction to completion, forming the new peptide bond.
Caption: Peptide bond formation via aminolysis of the 4-nitrophenyl ester.
Experimental Protocol: Boc-SPPS Coupling Step
This protocol outlines the steps for coupling Boc-L-Abu-ONp onto a resin-bound peptide following the removal of the previous Boc group.
Prerequisites:
-
The resin-bound peptide has undergone Boc deprotection (e.g., with 50% TFA in DCM) and neutralization (e.g., with 10% DIEA in DCM).[1]
-
All solutions are prepared with peptide-grade solvents.
Procedure:
-
Resin Preparation: After the final wash of the neutralization step, swell the resin in anhydrous DMF for 10-15 minutes.
-
Coupling Solution: In a separate vessel, dissolve Boc-L-α-aminobutyric acid 4-nitrophenyl ester (2.0-3.0 eq. relative to resin loading) in a minimal volume of anhydrous DMF.
-
Causality: Using a 2-3 fold excess of the activated amino acid drives the coupling reaction to completion, ensuring a high yield and minimizing the formation of deletion sequences. DMF is the solvent of choice for its ability to solvate both the reagent and the peptide-resin complex.
-
-
Coupling Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Trustworthiness: While 4-nitrophenyl esters are highly reactive, the coupling kinetics can be slower compared to modern phosphonium or aminium reagents.[5] Therefore, an extended reaction time is often necessary. The reaction can be performed in the presence of 1.0 eq. of 1-Hydroxybenzotriazole (HOBt), which can act as a catalyst to accelerate the coupling rate, though this is not strictly necessary.
-
-
Monitoring for Completion (Kaiser Test): Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates the complete consumption of the free primary amine, signifying a successful coupling.
-
Self-Validation: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding to the next cycle. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, filter the resin and wash it extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted starting material and the 4-nitrophenol byproduct. The resin is now ready for the next deprotection-coupling cycle.
Safety and Handling
As an activated acylating agent, Boc-L-α-aminobutyric acid 4-nitrophenyl ester requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[2]
-
Inhalation: The compound is a fine powder. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Skin and Eye Contact: The compound may cause skin and eye irritation upon contact. In case of contact, flush the affected area with copious amounts of water.[2]
-
Reactivity: The ester is susceptible to hydrolysis. Store in a tightly sealed container in a cool, dry place (2-8 °C) to protect from moisture.[1] It is incompatible with strong bases, acids, and oxidizing agents.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
References
-
Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Biomolecules: Amino Acids and Proteins. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Site-Specific Incorporation of L-2-Aminobutyric Acid (Abu) using Boc-Abu-ONp in Solution-Phase Synthesis
Executive Summary
This guide details the protocol for utilizing Boc-L-2-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp) in solution-phase peptide synthesis. The reagent serves as a pre-activated building block for introducing L-2-aminobutyric acid (Abu)—a non-canonical amino acid often used as an isostere for Cysteine (to prevent disulfide bridging) or Threonine/Valine (to probe steric effects).
Unlike carbodiimide-mediated couplings (e.g., DCC/EDC) which require in situ activation, this compound relies on the aminolysis of the p-nitrophenyl active ester. This method offers a distinct advantage in process control: the reaction is self-indicating , releasing the yellow chromophore p-nitrophenol as the coupling proceeds, and generally suppresses racemization compared to direct activation methods.
Scientific Mechanism & Rationale
The Active Ester Strategy
In solution-phase synthesis, the kinetic barrier to amide bond formation is overcome by converting the carboxylic acid of the incoming amino acid into an electron-deficient ester. The p-nitrophenyl (ONp) group acts as a moderate leaving group (
Reaction Pathway:
Why Use this compound?
-
Racemization Control: The active ester is pre-formed and purified (often crystalline), eliminating the risk of over-activation or symmetric anhydride formation associated with in situ coupling reagents.
-
Visual Monitoring: The byproduct, p-nitrophenol, is colorless in acidic/neutral organic media but turns intense yellow upon deprotonation or accumulation, providing a visual cue for reaction progress.
-
Isosteric Substitution: Abu is structurally identical to Cysteine but lacks the reactive thiol group (replaced by a methyl group), making it critical for structure-activity relationship (SAR) studies where disulfide bond formation must be prevented.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| This compound | CAS: 67708-97-8, >98% Purity | Activated Amino Acid |
| Amine Component | Free amine or HCl/TFA salt | Nucleophile |
| Solvent | DMF (Anhydrous) or DCM | Reaction Medium |
| Base | DIEA (Diisopropylethylamine) or TEA | Neutralizes amine salts; catalyzes aminolysis |
| Wash Buffer A | 5% NaHCO | Removes p-nitrophenol (turns yellow) |
| Wash Buffer B | 1M KHSO | Removes unreacted amine/base |
Step-by-Step Coupling Procedure
Step 1: Preparation of the Amine Component
-
If Free Amine: Dissolve the peptide fragment/amino acid ester (1.0 equiv) in the minimum volume of DMF or DCM.
-
If Salt (HCl/TFA): Dissolve the salt in DMF. Add DIEA (1.0–1.2 equiv) to liberate the free amine. Note: Ensure the pH is basic (pH 8–9) on wet litmus paper.
Step 2: Coupling Reaction
-
Add This compound (1.1 – 1.5 equiv) to the amine solution.
-
Catalysis: If the reaction is slow (steric hindrance), add 0.1 equiv of HOBt (Hydroxybenzotriazole), though ONp esters usually react spontaneously.
-
Incubation: Stir at room temperature (20–25°C).
-
Observation: The solution will gradually turn yellow due to the release of p-nitrophenol.
-
-
Time: Typical reaction time is 4–16 hours. Monitor by TLC (disappearance of amine) or HPLC.
Step 3: Workup (Critical for Solution Phase)
The removal of p-nitrophenol is the defining step of this protocol. Unlike solid-phase synthesis where it is washed away, solution-phase requires extraction.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). (If DMF was used, use a large excess of EtOAc to help partition).
-
Alkaline Wash (The "Yellow" Wash):
-
Acid Wash: Wash with 1M KHSO
or 10% Citric Acid to remove any unreacted amine and residual base. -
Neutral Wash: Wash with Brine (sat. NaCl).
-
Drying: Dry over anhydrous MgSO
, filter, and evaporate to dryness.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the synthesis and the specific purification mechanism for the active ester byproduct.
Caption: Workflow for this compound coupling. Note the critical alkaline wash step (Red Node) which partitions the yellow byproduct into the aqueous phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ONp ester | Ensure solvents (DMF/DCM) are strictly anhydrous. ONp esters are sensitive to moisture. |
| Slow Reaction | Steric hindrance | Add 0.1 eq. HOAt or HOBt as a catalyst. Warm slightly to 30–35°C (monitor closely). |
| Product Remains Yellow | Incomplete removal of p-nitrophenol | Increase the number of NaHCO |
| Emulsion during Workup | DMF presence | Wash the organic layer with water 3x before the acid/base washes to remove bulk DMF. |
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[3] (Contextualizing active esters vs in-situ coupling).
-
LookChem. (n.d.). This compound CAS 67708-97-8 Properties. Retrieved from [Link]
Sources
Application Notes and Protocols: Boc-Abu-ONp in Drug Development and Design
Introduction: The Strategic Utility of a Non-Canonical Amino Acid Ester
In the landscape of drug discovery, particularly in the realm of protease-targeted therapeutics, the tools used to probe enzyme active sites and screen for inhibitors must be both precise and informative. N-α-tert-Butoxycarbonyl-L-α-aminobutyric acid 4-nitrophenyl ester, hereafter referred to as Boc-Abu-ONp, emerges as a strategic chemical tool for researchers and drug development professionals.[1][2] As a derivative of α-aminobutyric acid (Abu), a non-proteinogenic amino acid, this compound offers unique advantages for interrogating proteases with specificity for small-to-medium sized hydrophobic residues.[3]
This guide provides an in-depth exploration of this compound's applications, detailing its mechanism of action as a chromogenic substrate, providing validated protocols for its use in high-throughput screening (HTS) for protease inhibitors, and explaining the scientific rationale for its selection in specific drug development contexts.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Full Chemical Name | N-α-tert-Butoxycarbonyl-L-α-aminobutyric acid 4-nitrophenyl ester | [1] |
| Common Synonyms | Boc-L-Abu-ONp, Boc-L-2-aminobutanoic acid 4-nitrophenyl ester | [1][2] |
| CAS Number | 67708-97-8 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₆ | [1] |
| Molecular Weight | 324.33 g/mol | [2] |
| Appearance | Off-white powder | [1][2] |
| Melting Point | 75-82 °C | [1][2] |
| Storage Conditions | 2-8 °C | [1] |
Part 1: The Underlying Mechanism and Scientific Rationale
Mechanism of Action: Chromogenic Reporting of Enzymatic Activity
This compound functions as a chromogenic substrate for certain classes of proteases, primarily serine proteases like elastase or chymotrypsin.[3] The core of its utility lies in the enzymatic cleavage of the ester bond linking the α-aminobutyric acid residue to the 4-nitrophenyl (ONp) group.
The reaction proceeds via a nucleophilic attack by a key residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue in serine proteases) on the carbonyl carbon of the this compound substrate.[4][5] This enzymatic hydrolysis releases 4-nitrophenol (pNP). In solutions with a pH above its pKa (~7.1), pNP is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-420 nm.[5][6] The rate of color formation is directly proportional to the rate of enzymatic activity, allowing for continuous, real-time monitoring of the reaction using a standard spectrophotometer or plate reader.[3]
Caption: Enzymatic hydrolysis of this compound releases 4-nitrophenol.
Causality Behind Experimental Choice: Why Use α-Aminobutyric Acid?
The selection of a substrate in a protease assay is a critical decision driven by the enzyme's inherent specificity. Proteases recognize and cleave specific amino acid sequences. The amino acid residue at the P1 position (immediately N-terminal to the scissile bond) is a primary determinant of this specificity, as it must fit into the enzyme's S1 binding pocket.[7]
The ethyl side chain of α-aminobutyric acid places it between alanine (methyl side chain) and leucine (isobutyl side chain) in terms of size and hydrophobicity. This makes this compound an excellent tool for probing proteases that prefer small-to-medium, non-branched hydrophobic residues in their S1 pocket.
Table 2: P1 Substrate Specificity of Common Serine Proteases
| Protease | S1 Pocket Characteristics | Preferred P1 Residues | Suitability for this compound |
| Human Neutrophil Elastase | Relatively shallow and hydrophobic, lined with Val and Thr residues. | Small to medium hydrophobic (Ala, Val, Leu, Met, Nva).[3] | High: Abu fits well within the size preference. |
| Chymotrypsin | Deep and wide hydrophobic pocket. | Large aromatic (Phe, Tyr, Trp) and large aliphatic (Leu, Met).[6] | Moderate: Can serve as a secondary, less optimal substrate. |
| Trypsin | Deep pocket with a negatively charged Asp residue at the bottom. | Positively charged (Arg, Lys).[7] | Very Low: The uncharged, hydrophobic Abu side chain is a poor fit. |
The rationale for using this compound is therefore to selectively target or characterize proteases like neutrophil elastase or other elastase-family enzymes. In a drug discovery campaign, if the target protease is known or hypothesized to have this type of specificity, this compound provides a sensitive and specific assay for screening compound libraries to find inhibitors.
Part 2: Experimental Protocols and Applications
Application: High-Throughput Screening (HTS) for Protease Inhibitors
The primary application of this compound in drug development is in the establishment of a robust, high-throughput assay to screen for enzyme inhibitors. The simplicity of the colorimetric readout makes it highly amenable to automation in 96-well or 384-well plate formats.[8][9][10]
Sources
- 1. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elastase substrate specificity tailored through substrate-assisted catalysis and phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and stereospecificity of α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. purdue.edu [purdue.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Specificity and stereospecificity of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioconjugation Techniques Using Boc-L-α-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp)
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Boc-Abu-ONp in Bioconjugation
In the landscape of bioconjugation, the precise and stable linkage of molecules to biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Boc-L-α-aminobutyric acid 4-nitrophenyl ester (this compound) emerges as a versatile and efficient reagent for the modification of proteins and other biomolecules. This application note provides a comprehensive guide to the use of this compound, detailing its mechanism of action, step-by-step protocols for conjugation and deprotection, and methods for the characterization of the resulting bioconjugates.
This compound is a derivative of the non-canonical amino acid α-aminobutyric acid, featuring two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a 4-nitrophenyl (ONp) ester activating group on the carboxyl group. This strategic design offers a dual advantage: the ONp ester provides a reliable and efficient means of forming stable amide bonds with primary amines on biomolecules, while the Boc group offers a latent amine functionality that can be deprotected in a subsequent step for further modification. This allows for a modular and sequential approach to constructing complex bioconjugates.[1][2]
Mechanism of Action: A Tale of Two Moieties
The utility of this compound in bioconjugation is rooted in the distinct reactivity of its two functional groups.
Amine-Reactive Conjugation via the 4-Nitrophenyl Ester
The 4-nitrophenyl ester is an excellent leaving group, rendering the carbonyl carbon of this compound highly susceptible to nucleophilic attack. In the context of protein modification, the primary nucleophiles are the ε-amino groups of lysine residues and the N-terminal α-amino group. The reaction proceeds efficiently under slightly basic conditions (pH 8.0-9.0), which ensures that a significant population of the target amine groups are deprotonated and thus nucleophilic.[3] The p-nitrophenyl group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a stable amide bond.[4][5][6][7]
reagent [label="{this compound | { Boc-NH | CH(CH2CH3) | C=O | O-p-Nitrophenyl}}"]; protein [label="{Protein | { ... | Lysine-NH2 | ...}}"]; intermediate [label="Tetrahedral Intermediate"]; product [label="{Protein-Abu-Boc Conjugate | { ... | Lysine-NH-C(=O)-CH(CH2CH3)-NH-Boc | ...}}"]; leaving_group [label="4-Nitrophenol"];
reagent:f2 -> intermediate [label="Nucleophilic Attack"]; protein:f1 -> intermediate; intermediate -> product [label="Collapse of Intermediate"]; intermediate -> leaving_group [label="Elimination"];
// Node Styling reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05"]; product [fillcolor="#EA4335", fontcolor="#FFFFFF"]; leaving_group [fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
Caption: Mechanism of this compound conjugation to a protein lysine residue.Orthogonal Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to a variety of reaction conditions, including the mildly basic conditions required for the ONp ester conjugation.[8] This orthogonality is a key feature of this compound. The Boc group can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a primary amine on the newly introduced Abu linker.[9][10] This newly exposed amine can then be used for subsequent conjugation reactions, allowing for the construction of more complex architectures such as antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR) or the attachment of imaging agents.
boc_conjugate [label="{Protein-Abu-Boc Conjugate | { ... | Lysine-NH-C(=O)-CH(CH2CH3)-NH-Boc | ...}}"]; protonation [label="Protonated Intermediate"]; deprotected [label="{Protein-Abu-NH3+ Conjugate | { ... | Lysine-NH-C(=O)-CH(CH2CH3)-NH3+ | ...}}"]; byproducts [label="{Isobutylene + CO2}"];
boc_conjugate:f1 -> protonation [label="+ TFA (H+)"]; protonation -> deprotected [label="Loss of Tert-butyl cation"]; protonation -> byproducts;
// Node Styling boc_conjugate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; protonation [fillcolor="#FBBC05"]; deprotected [fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
Caption: Acid-catalyzed deprotection of the Boc group.Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific biomolecules and applications.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the modification of a protein with this compound, targeting primary amines.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, borate buffer)
-
Boc-L-α-aminobutyric acid 4-nitrophenyl ester (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-50 mM.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point is a 10- to 20-fold molar excess.
-
Slowly add the this compound stock solution to the stirring protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.[1][11][12][13]
-
For SEC, equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
For dialysis, use a cassette with an appropriate molecular weight cutoff (MWCO) and perform multiple buffer changes.
-
Data Presentation: Key Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.0 - 9.0 | Ensures deprotonation of lysine ε-amino groups for efficient nucleophilic attack. |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize protein degradation during longer reaction times. |
| Molar Excess of this compound | 5 - 50 fold | Higher excess drives the reaction to completion but may increase non-specific modification. |
| Reaction Time | 1 - 16 hours | Dependent on the reactivity of the protein and the desired degree of labeling. |
| Solvent for this compound | Anhydrous DMF or DMSO | This compound has limited aqueous solubility. |
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine on the conjugated Abu linker.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for lyophilized protein)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a solution of 5-50% TFA in an appropriate solvent. For aqueous protein solutions, TFA can be carefully added directly. For lyophilized conjugates, a solution of TFA in DCM can be used.[9] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Add the TFA solution to the Boc-protected conjugate.
-
Incubate at room temperature for 30-60 minutes. The reaction is typically rapid.
-
-
Removal of TFA:
-
If using TFA in DCM, the solvent can be removed by a stream of nitrogen or rotary evaporation.
-
For aqueous solutions, immediately purify the conjugate to remove TFA and byproducts.
-
-
Purification:
-
Purify the deprotected conjugate using size-exclusion chromatography or dialysis against a desired buffer (e.g., PBS, pH 7.4). This step is crucial to remove TFA, which can denature the protein if left for extended periods.
-
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and deprotection.
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To visualize the increase in molecular weight upon conjugation.
-
Procedure: Run samples of the unmodified protein, the this compound conjugate, and the deprotected conjugate on an SDS-PAGE gel.
-
Expected Outcome: A shift to a higher apparent molecular weight for the conjugated samples compared to the unmodified protein. The deprotection step should not significantly alter the molecular weight.[2][14][15][16]
2. Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the conjugate and calculate the degree of labeling (DOL).
-
Procedure: Analyze the unmodified and conjugated proteins by techniques such as MALDI-TOF or ESI-MS.
-
Expected Outcome: The mass spectrum of the conjugate will show a mass increase corresponding to the addition of one or more Boc-Abu or Abu moieties.[17]
3. UV-Vis Spectroscopy:
-
Purpose: To monitor the release of the 4-nitrophenolate byproduct during the conjugation reaction.
-
Procedure: The release of 4-nitrophenolate can be monitored spectrophotometrically at approximately 400 nm.
-
Expected Outcome: An increase in absorbance at 400 nm indicates the progress of the reaction.
Workflow Visualization
start [label="Start: Protein of Interest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; conjugation [label="Step 1: Conjugation\nwith this compound\n(pH 8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification1 [label="Purification 1\n(e.g., SEC)", fillcolor="#FBBC05"]; characterization1 [label="Characterization 1\n(SDS-PAGE, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection [label="Step 2: Boc Deprotection\nwith TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification2 [label="Purification 2\n(e.g., SEC)", fillcolor="#FBBC05"]; characterization2 [label="Characterization 2\n(MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Final Conjugate with\nFree Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> conjugation; conjugation -> purification1; purification1 -> characterization1; characterization1 -> deprotection; deprotection -> purification2; purification2 -> characterization2; characterization2 -> end; }
Caption: Overall workflow for bioconjugation using this compound.Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The clear visual confirmation of a molecular weight shift on SDS-PAGE, coupled with the precise mass determination by mass spectrometry, provides unambiguous evidence of successful conjugation. The ability to monitor the reaction progress via the release of 4-nitrophenolate adds another layer of in-process control. Furthermore, the sequential nature of the conjugation and deprotection steps, each followed by purification and characterization, ensures a well-defined and homogenous final product.
Conclusion
Boc-L-α-aminobutyric acid 4-nitrophenyl ester is a powerful tool in the bioconjugation toolbox. Its amine-reactive ONp ester allows for efficient and stable protein modification, while the orthogonal Boc protecting group provides a handle for subsequent, site-specific functionalization. The detailed protocols and characterization methods provided in this application note will enable researchers to confidently employ this compound in the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
CD Formulation. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. [Link]
-
AbOliGo. Fast, Reproducible Antibody-Oligo Conjugates for Multiplexed Analysis. [Link]
-
MtoZ Biolabs. Application of SDS-PAGE in Protein Characterization. [Link]
-
MDPI. Structural Transformation and Functional Improvement of Potato Protein–Gallic Acid Conjugates: Multispectroscopy and Molecular Dynamics Simulations. [Link]
-
ResearchGate. p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. [Link]
-
PubMed. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
PubMed Central. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
PubMed Central. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
-
MasterOrganicChemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
-
PubMed Central. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Semantic Scholar. Hydrolysis of p-Nitrophenyl Esters by Hydrophobic Linear Molecule Containing Two Histidine Residues. [Link]
-
PubMed Central. Oligonucleotide Bioconjugation with Bifunctional Palladium Reagents. [Link]
Sources
- 1. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 2. aboligo.com [aboligo.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of SDS-PAGE in Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 17. wechat.promega.com.cn [wechat.promega.com.cn]
Application Note: High-Efficiency Coupling of Boc-Abu-ONp using HOBt Catalysis
Abstract & Scope
This application note details the standard operating procedure (SOP) for the acylation of amino groups using Boc-L-2-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp) . While p-nitrophenyl (ONp) esters are robust and shelf-stable active esters, their aminolysis rates can be kinetically slow compared to modern onium salts (e.g., HATU).
This protocol utilizes 1-Hydroxybenzotriazole (HOBt) as a nucleophilic catalyst.[1][2] The inclusion of HOBt accelerates reaction kinetics through in situ trans-esterification, suppressing racemization and ensuring complete coupling of the non-canonical amino acid L-2-aminobutyric acid (Abu).
Scientific Foundation: The HOBt Trans-Esterification Effect
Mechanistic Insight
The direct aminolysis of ONp esters is often sluggish, particularly with sterically hindered amines. HOBt acts as a "shuttle" catalyst. It attacks the moderately active ONp ester to generate the highly reactive—yet stereochemically stable—OBt active ester intermediate. This intermediate reacts rapidly with the free amine to form the peptide bond.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle where HOBt displaces the p-nitrophenol leaving group before the final acylation step.
Figure 1: Catalytic cycle of HOBt-mediated acylation. The rate-limiting direct attack on ONp is bypassed by the faster formation of the OBt ester.
Materials & Preparation
Reagents
| Component | Specification | Storage |
| This compound | Boc-L-2-Aminobutyric acid 4-nitrophenyl ester (>98%) | -20°C, Desiccated |
| HOBt (Anhydrous) | 1-Hydroxybenzotriazole (Use anhydrous for moisture sensitive couplings) | RT, Desiccated |
| Solvent | DMF (N,N-Dimethylformamide) or NMP (Peptide Grade) | Molecular Sieves |
| Base | DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) | RT |
| Amine Component | Free amine or amine salt (e.g., HCl salt) | - |
Stoichiometry Guidelines
For standard solution-phase coupling, a 1:1 stoichiometry is often sufficient due to the high cost of intermediates, but slight excesses ensure completion.
| Component | Equivalents (Eq) | Role |
| Amine Component | 1.0 | Limiting Reagent |
| This compound | 1.1 - 1.2 | Acylating Agent |
| HOBt | 1.0 - 1.2 | Catalyst (Match Ester Eq) |
| DIEA | 1.0 - 2.0* | Proton Scavenger |
*Note: If the amine component is a free base, only catalytic DIEA (0.1 Eq) is needed to maintain basicity. If the amine is a salt (e.g., HCl), add 1.0 Eq of DIEA to release the free amine.
Detailed Protocol (Solution Phase)
Phase 1: Activation & Setup
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.1 Eq of this compound and 1.1 Eq of HOBt in minimal DMF (concentration ~0.1 – 0.2 M).
-
Expert Tip: HOBt is sparingly soluble in DCM. Use DMF or NMP to ensure the catalyst is fully in solution.
-
-
Pre-activation (Optional): Stir for 5–10 minutes. You may observe a slight color change as the OBt ester forms, though this is less distinct than with carbodiimides.
Phase 2: Coupling Reaction
-
Amine Addition: Add 1.0 Eq of the Amine Component to the reaction vessel.
-
Base Addition:
-
If Amine is a salt: Add 1.0 Eq DIEA .
-
If Amine is free: Add 0.1 Eq DIEA to ensure pH stays slightly alkaline (~pH 8).
-
-
Reaction Monitoring (The "Yellow Shift"):
-
Stir at Room Temperature (RT).
-
Visual Indicator: As the reaction proceeds, p-nitrophenol is released. In the presence of base, this forms the p-nitrophenolate anion, which is intensely yellow .
-
Self-Validation: The deepening yellow color confirms the consumption of the ONp ester.
-
Phase 3: Workup & Purification
Critical Step: Removal of p-nitrophenol is the primary challenge with ONp esters.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Basic Wash (Crucial): Wash the organic layer 3x with 5% Na₂CO₃ (Sodium Carbonate) or saturated NaHCO₃.
-
Why? The p-nitrophenol is acidic (pKa ~7.1). Basic washes convert it to the water-soluble phenolate anion (yellow), partitioning it into the aqueous layer.
-
Endpoint: Continue basic washes until the aqueous layer no longer turns yellow.
-
-
Acid Wash: Wash 2x with 5% Citric Acid or KHSO₄ to remove residual HOBt and amine.
-
Drying: Wash with Brine, dry over MgSO₄, filter, and concentrate in vacuo.
Troubleshooting & Optimization
Common Issues Table
| Observation | Root Cause | Corrective Action |
| No Yellow Color | Acidic pH | Add DIEA. p-Nitrophenol is colorless in acid; yellow in base. |
| Slow Reaction | Steric Hindrance | Heat to 40°C or increase HOBt to 2.0 Eq. |
| Product Contaminated | Residual p-Nitrophenol | Increase number of Na₂CO₃ washes; ensure pH > 9 during wash. |
HOBt Alternatives
If HOBt is restricted (due to explosive classification of anhydrous form during transport), HOAt (1-Hydroxy-7-azabenzotriazole) can be substituted. HOAt creates a faster-reacting ester due to the "neighboring group effect" of the pyridine nitrogen.
References
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Classic text on active ester aminolysis).
-
König, W., & Geiger, R. (1970). A new method for synthesis of peptides: Activation of carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. Chemische Berichte, 103(3), 788-798. Link
-
Bachem. (2024).[3] Peptide Synthesis Guide: Coupling Reagents & Additives. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
Sources
Introduction: Navigating a Critical Step in Peptide Synthesis
An In-Depth Guide to the Deprotection of Boc-Protected Peptides Containing α-Aminobutyric Acid (Abu)
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in solid-phase peptide synthesis (SPPS), prized for its stability under various conditions and its clean, acid-labile removal.[1][][3] The deprotection step, while routine, is a critical juncture where the integrity of the growing peptide chain can be compromised. This is particularly true when the sequence contains sensitive or non-proteinogenic amino acids.
This application note provides a comprehensive guide to the theory and practice of Boc group deprotection, with a specific focus on peptides incorporating α-aminobutyric acid (Abu). Abu, a non-proteinogenic amino acid with an ethyl side chain, is often used in peptide design to probe structure-activity relationships or enhance metabolic stability. Understanding how its presence influences the deprotection strategy is key to successful synthesis. We will delve into the chemical mechanisms, provide field-tested protocols, and offer troubleshooting advice grounded in extensive experience.
Part 1: The Core Chemistry of Boc Deprotection
The Mechanism: An Acid-Catalyzed Cascade
The removal of the Boc group is a classic acid-catalyzed process, most commonly achieved with trifluoroacetic acid (TFA).[4][5] The reaction proceeds through a precise, multi-step mechanism:
-
Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[3][6][7]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates two key species: a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4][8]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and liberating the desired free amine.[7][8]
-
Salt Formation: Under the acidic conditions, the newly freed N-terminal amine is protonated, existing as an ammonium salt (e.g., a TFA salt), which must be neutralized before the next coupling step.[9][10][11]
The Challenge: The Reactive tert-Butyl Cation
The efficiency of the Boc deprotection mechanism also creates its primary challenge: the generation of the electrophilic tert-butyl cation.[6][12][13] This reactive species will readily attack any available nucleophile. Within a peptide, the side chains of certain amino acids are particularly vulnerable:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[13]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[13]
-
Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[13][14]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[13]
Failure to control these side reactions leads to undesired peptide modifications, complicating purification and reducing overall yield.[15]
The Solution: Scavengers as Carbocation Traps
To prevent these side reactions, "scavengers" are added to the deprotection or cleavage reaction mixture.[9][16] These are nucleophilic agents designed to be more reactive towards the tert-butyl cation than the sensitive residues of the peptide, effectively trapping the carbocations before they can cause damage.[13]
The Abu Advantage: An Inert Side Chain
The side chain of α-aminobutyric acid (Abu) is a simple, non-nucleophilic ethyl group. It is chemically inert to the electrophilic tert-butyl cations generated during Boc deprotection. Consequently, the presence of Abu itself does not introduce new side reaction pathways or necessitate special scavengers. This simplifies the design of the deprotection strategy, allowing the researcher to select scavengers based solely on the other sensitive amino acids present in the sequence (e.g., Trp, Met, Cys).
Part 2: Field-Proven Protocols and Workflows
Successful Boc deprotection relies on robust, validated protocols. The following sections detail the standard procedures for both iterative deprotection during synthesis and the final cleavage from the resin.
Protocol 1: Iterative Nα-Boc Deprotection (On-Resin)
This protocol is performed at each cycle of SPPS to remove the N-terminal Boc group, preparing the peptide for the next coupling reaction.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
Neutralization Solution: 5% or 10% (v/v) Diisopropylethylamine (DIPEA) in DCM[10][17]
-
Reaction vessel (solid-phase synthesis vessel or syringe with a frit)
Procedure:
-
Resin Swelling: Wash the peptide-resin thoroughly with DCM (3 x 10 mL/g resin) to ensure it is fully swollen.
-
Pre-Deprotection: Add the Deprotection Solution (10 mL/g resin) to the resin and agitate gently for 2-3 minutes. Drain the solution.[17]
-
Main Deprotection: Add a fresh portion of the Deprotection Solution (10 mL/g resin) and agitate for 20-30 minutes at room temperature.
-
Filtration: Drain the deprotection solution from the resin.
-
Washing: Wash the resin extensively with DCM (5-6 x 10 mL/g resin) to remove all residual TFA.
-
Neutralization: The newly exposed amine is a TFA salt and must be neutralized.[9][11] Wash the resin with the Neutralization Solution (2 x 10 mL/g resin), agitating for 2-3 minutes each time.
-
Final Wash: Wash the resin again with DCM (3 x 10 mL/g resin) to remove excess base. The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and Global Deprotection
This procedure is performed once the peptide synthesis is complete. It simultaneously cleaves the peptide from the solid support and removes all acid-labile side-chain protecting groups. The key is the "cleavage cocktail"—a mixture of TFA and selected scavengers.
Choosing the Right Cleavage Cocktail: The composition of your cleavage cocktail is dictated by the amino acids in your peptide sequence. As Abu is inert, focus on other residues.
| Cleavage Cocktail | Composition (v/v/w) | Recommended For | Cautions |
| Standard (95:2.5:2.5) | TFA / Water / Triisopropylsilane (TIS) | Peptides without Met or Cys. Effective for Trp, Tyr, and removing trityl-based groups. | TIS is a strong reducing agent. |
| Reagent B (Odorless) | TFA / Phenol / Water / TIS (88:5:5:2) | General purpose when malodorous thiols are undesirable. | Will not prevent the oxidation of Met residues. |
| Reagent K [18] | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | "Gold standard" for complex peptides containing multiple sensitive residues like Trp, Met, and Cys. | Highly effective but contains toxic and malodorous reagents. Use in a well-ventilated fume hood. |
| Met-Protecting [19] | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation and reduce any Met(O) that may have formed. | Complex mixture; ammonium iodide can be difficult to remove during workup. |
Procedure (Using Standard 95:2.5:2.5 Cocktail):
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Cocktail Formulation: In a fume hood, carefully prepare the cleavage cocktail by combining 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL TIS for every 1 gram of peptide-resin. Cool the mixture on an ice bath.
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin through a sintered glass funnel, collecting the filtrate which contains the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether with vigorous stirring. A white precipitate (the crude peptide) should form.
-
Workup: Allow the suspension to stand at 4°C for 30 minutes to ensure complete precipitation. Centrifuge the suspension and carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Part 3: Troubleshooting and Expert Insights
| Problem | Symptom (Analytical) | Probable Cause(s) | Solution(s) |
| Incomplete Deprotection | HPLC/MS shows deletion sequences (peptide missing one or more amino acids).[20][21] | - Insufficient deprotection time.- Low TFA concentration.- Steric hindrance near the N-terminus.[13][21] | - Increase deprotection time to 30-45 minutes.- Perform a "double deprotection" (repeat the deprotection step).- For difficult sequences, consider using 100% TFA for the main deprotection step. |
| Alkylation Side Products | HPLC/MS shows unexpected peaks with masses corresponding to +56 Da (tert-butyl) on Trp, Met, Cys, or Tyr.[15] | - Incorrect scavenger choice.- Insufficient amount of scavenger. | - Re-evaluate the peptide sequence and choose the appropriate cleavage cocktail from the table above.- Ensure scavengers are fresh and used in the correct proportions (typically 2-5% v/v). |
| Methionine Oxidation | HPLC/MS shows a peak with a mass of +16 Da corresponding to Met(O). | - Oxidative species present during cleavage.- Cocktail lacks a reducing agent. | - Use a cocktail containing DMS, EDT, or ammonium iodide.[19][22]- Ensure all reagents are high purity and degassed if necessary. |
Conclusion
The deprotection of Boc-protected peptides is a fundamentally robust and reliable process when executed with a clear understanding of the underlying chemistry. The acid-catalyzed removal of the Boc group is efficient, but the management of the resulting tert-butyl cation is paramount to preserving the integrity of sensitive amino acid residues.
The inclusion of α-aminobutyric acid (Abu) in a peptide sequence simplifies these considerations. Its chemically inert side chain is not susceptible to alkylation, allowing the synthetic chemist to focus exclusively on protecting other vulnerable residues like tryptophan, methionine, and cysteine. By selecting the appropriate scavenger-containing cleavage cocktail based on the overall peptide composition, researchers can confidently and efficiently deprotect Abu-containing peptides, ensuring high yields of the desired product for downstream applications in research and drug development.
References
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024).
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Aapptec Peptides. N-Terminal Deprotection; Boc removal.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available from: [Link].
- Benchchem. Scavengers for Boc deprotection to prevent side reactions.
- Benchchem. Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Bhawal, S. S., Patil, R. A., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
- CDN Isotopes. Cleavage Cocktail Selection.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Benchchem. The Dual Roles of Boc-Methionine: A Technical Guide to its Application in Peptide Synthesis and the Frontiers of Unnatural Amino Acid Incorporation.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Reddit. Boc Removals with TFA in Peptide Synthesis. (2013).
- GenScript. Terminology of Antibody Drug for Boc Deprotection.
- Benchchem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- ResearchGate. How to confirm BOC deprotection by TFA ?. (2016).
- Sigma-Aldrich. Boc deprotection methods.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ResearchGate. Boc deprotection conditions tested.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. (2013). Available from: [Link].
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. Available from: [Link].
- ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023).
- Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
Sources
- 1. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. genscript.com [genscript.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. peptide.com [peptide.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: High-Resolution HPLC Purification of Peptides Containing Aminobutyric Acid Residues (Aib/GABA/Abu)
Executive Summary
The incorporation of aminobutyric acid derivatives—specifically
This guide provides a validated protocol for the Reverse-Phase HPLC (RP-HPLC) purification of these peptides. It emphasizes temperature control to resolve secondary structures and specific mobile phase strategies to separate closely eluting deletion impurities.
Introduction & Chromatographic Challenges
The Nature of the Target
"Aminobutyric acid" in peptide chemistry refers to three distinct non-standard amino acids, each imparting different physicochemical properties:
| Residue | Abbr. | Function | Chromatographic Challenge |
| Aib | Helicity inducer; metabolic stability. | High Hydrophobicity & Aggregation: The gem-dimethyl group restricts conformation, often causing peptides to aggregate or fold on the column. Deletion Sequences: Steric hindrance leads to incomplete coupling (e.g., des-Aib impurities) that co-elute with the product. | |
| ** |
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Times for Boc-Abu-ONp Reactions
Welcome to the technical support center for optimizing your Boc-Abu-ONp coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this specific peptide coupling. Here, we move beyond generic protocols to address the specific challenges and questions that arise during the use of N-α-Boc-L-α-aminobutyric acid p-nitrophenyl ester (this compound).
Our goal is to empower you with the knowledge to not only troubleshoot your experiments but to proactively optimize them for efficiency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an activated ester in peptide synthesis?
A1: this compound is the p-nitrophenyl (ONp) ester of N-Boc-protected L-α-aminobutyric acid. In peptide synthesis, the carboxyl group of an amino acid must be "activated" to facilitate the formation of a peptide (amide) bond with the amino group of another amino acid. The p-nitrophenyl group is an electron-withdrawing group, which makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. This pre-activation strategy can lead to cleaner reactions and is a well-established method in peptide chemistry.[1][2]
Q2: What is a typical coupling time for a this compound reaction?
A2: A typical coupling time for this compound can range from 1 to 24 hours. However, this is highly dependent on several factors, including the nature of the amine component (steric hindrance), solvent, temperature, and the presence of any catalysts. It is always recommended to monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q3: What are the key factors that influence the coupling time of this compound?
A3: The rate of your this compound coupling reaction is primarily influenced by:
-
Nucleophilicity of the Amine: Less sterically hindered and more nucleophilic amines will react faster.
-
Solvent: The choice of solvent is critical for solvating the reactants and facilitating the reaction.[3] Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.
-
Temperature: Increasing the temperature can accelerate the reaction rate, but it may also increase the risk of side reactions, such as racemization.
-
Concentration: Higher concentrations of reactants generally lead to faster reaction rates.
-
Additives/Catalysts: While not always necessary for activated esters, certain additives can sometimes be used to enhance the coupling rate.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
One of the most common issues encountered is a sluggish or incomplete reaction. This section provides a systematic approach to diagnosing and resolving these problems.
Problem: The coupling reaction is proceeding very slowly or has stalled.
Here's a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for slow this compound coupling.
Detailed Troubleshooting Steps & Explanations
| Potential Cause | Recommended Action & Explanation |
| Poor Solubility of Reactants | Action: Switch to a more effective solvent. While DCM is common, for more polar or sterically hindered substrates, DMF or N-Methyl-2-pyrrolidone (NMP) can be superior.[4] Explanation: Proper solvation of both the this compound and the amine component is crucial for the reaction to proceed. Poor solubility can significantly hinder the reaction rate.[3] |
| Steric Hindrance | Action: 1. Increase the reaction time. 2. Moderately increase the temperature (e.g., to 30-40°C), while carefully monitoring for racemization. Explanation: Sterically hindered amines are less nucleophilic and require more energy and time to react. |
| Low Reaction Temperature | Action: If the reaction is being run at room temperature, consider gently heating it to 30-40°C. Explanation: Increasing the temperature provides the necessary activation energy for the reaction to proceed faster. However, excessive heat can promote side reactions. |
| Degraded this compound | Action: Use fresh this compound. Explanation: p-Nitrophenyl esters can be susceptible to hydrolysis over time, especially if not stored under anhydrous conditions. The liberated p-nitrophenol will not participate in the coupling reaction. |
| Insufficient Activation | Action: While ONp esters are already activated, for particularly challenging couplings, consider switching to a more potent coupling reagent system such as HBTU/HATU in combination with a base like DIEA.[5] Explanation: Reagents like HATU generate highly reactive OAt esters in situ, which can be more effective for difficult couplings. |
Experimental Protocols
Standard this compound Coupling Protocol
-
Dissolve the amine-containing substrate (1.0 equivalent) in an appropriate solvent (e.g., DCM or DMF).
-
Add this compound (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Upon completion, proceed with the appropriate workup to remove excess reagents and the p-nitrophenol byproduct.
Protocol for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot the reaction mixture, a co-spot (reaction mixture and starting amine), and the starting amine on a TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane.
Minimizing Side Reactions
Racemization
A primary concern in peptide coupling is the loss of stereochemical integrity at the chiral center of the amino acid.
Mitigation Strategies:
-
Avoid Excessive Heat: High temperatures can increase the rate of racemization.
-
Avoid Strong Bases: While not typically required for ONp ester couplings, if a base is used for other reasons, opt for a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine and use it in minimal necessary amounts.[6]
The mechanism of racemization often involves the formation of an oxazolone intermediate, which can be promoted by strong bases or high temperatures.[6]
Caption: Simplified racemization pathway via an oxazolone intermediate.
References
-
ResearchGate. Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Available from: [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]
-
PMC. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available from: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Sources
Common side reactions with Boc-abu-onp in peptide synthesis
Welcome to the technical support center for peptide synthesis utilizing Boc-Abu-ONp. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of N-α-Boc-L-α-aminobutyric acid p-nitrophenyl ester (this compound). As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and extensive field experience to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activated amino acid derivative used in peptide synthesis. "Boc" refers to the tert-butoxycarbonyl protecting group on the α-amino group of L-α-aminobutyric acid (Abu). The "ONp" signifies that the carboxylic acid is activated as a p-nitrophenyl ester. This pre-activated form allows for a direct and efficient coupling reaction with the free amino group of a growing peptide chain, forming a new peptide bond. It is particularly useful in both solution-phase and solid-phase peptide synthesis (SPPS).
Q2: What are the most common side reactions I should be aware of when using this compound?
The most prevalent side reactions are generally associated with the Boc/Bzl synthesis strategy and the use of active esters. These include:
-
Incomplete coupling: Failure to drive the coupling reaction to completion, leaving unreacted free amines.
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid, which can be influenced by the base and solvent conditions.[1]
-
Side reactions during Boc deprotection: The acidic conditions required to remove the Boc group can lead to the formation of reactive cations that modify sensitive residues elsewhere in the peptide chain.[2]
-
Hydrolysis of the active ester: Premature hydrolysis of the p-nitrophenyl ester by residual water in the reaction solvents will deactivate the amino acid.
Q3: How does the reactivity of a p-nitrophenyl ester compare to other common coupling reagents?
p-Nitrophenyl esters are considered moderately reactive.[3] They were among the earlier activating groups used in peptide synthesis.[4] While effective, their coupling reactions can be slower compared to modern, more potent activating agents like HBTU, HATU, or HCTU.[2][4] This slower kinetics can sometimes be advantageous in preventing racemization but may require longer reaction times or elevated temperatures to ensure complete coupling.
Q4: Are there specific considerations for the deprotection of the Boc group after coupling this compound?
Yes. The standard procedure for Boc group removal involves treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] A primary concern is the generation of a tert-butyl cation, which can alkylate nucleophilic side chains of residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[2][7] It is crucial to use a "scavenger cocktail" in the TFA solution to trap these reactive intermediates.[4]
Troubleshooting Guide
Issue 1: Incomplete Coupling
Symptom: A positive ninhydrin test (resulting in blue or purple beads on the solid support) after the coupling step, indicating the presence of unreacted primary amines.[2]
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time | The kinetics of ONp ester coupling can be slower than with other activators. | Increase the coupling reaction time to 4-6 hours or even overnight. Monitor the reaction progress with a ninhydrin test at intermediate time points. |
| Steric Hindrance | The N-terminus of the growing peptide chain may be sterically hindered, making it less accessible. | Perform a "double coupling" by repeating the coupling step with a fresh solution of this compound.[2] |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, blocking reactive sites.[8] | Incorporate structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (10-20% v/v) into your primary solvent (e.g., DMF).[2][8] |
| Deactivated Reagent | The this compound may have hydrolyzed due to moisture in the solvents or on the resin. | Ensure all solvents are anhydrous. Dry the resin thoroughly before the coupling step. Use freshly opened or properly stored reagents. |
Workflow for Addressing Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Racemization Detected in Final Peptide
Symptom: Presence of diastereomeric impurities in the final peptide, observable by chiral HPLC or high-resolution LC-MS.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Excess Base | The presence of a strong, non-nucleophilic base (like DIEA) used for neutralization can promote the formation of a 5(4H)-oxazolone intermediate, which is a key pathway for racemization.[1][2] | Minimize the amount of base used or switch to a weaker base such as N-methylmorpholine (NMM).[2] Consider using an in situ neutralization protocol where the base is added simultaneously with the coupling reagent.[9] |
| Prolonged Activation Time | Although this compound is pre-activated, if a base is present for an extended period before the coupling partner is available, racemization can occur. | Ensure the neutralized resin is immediately treated with the this compound solution. |
| Solvent Effects | Polar aprotic solvents can influence the rate of racemization. | While DMF is standard, for particularly sensitive couplings, exploring alternative solvents like DCM might be beneficial, although this can affect solubility and reaction rates. |
Experimental Protocol: Minimizing Racemization during Coupling
-
Resin Preparation: Swell the peptide-resin in DCM, then wash thoroughly with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 25 minutes. Wash with DCM (3x) and IPA (2x) to remove residual acid.[6]
-
Neutralization & Coupling:
-
Wash the resin with DMF (3x).
-
Prepare a solution of this compound (2-3 equivalents) in anhydrous DMF.
-
In a separate vessel, prepare a solution of N-methylmorpholine (NMM) (1.0 equivalent relative to the this compound) in DMF.
-
Add the NMM solution to the resin and agitate for 1-2 minutes.
-
Immediately add the pre-prepared this compound solution to the neutralized resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
-
Monitoring & Washing: Perform a ninhydrin test to check for completion. Once complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Issue 3: O-Acylation of Tyrosine Residues
Symptom: Mass spectrometry reveals an unexpected mass addition to Tyrosine (Tyr) residues corresponding to the mass of the Boc-Abu group.
Root Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Unprotected Tyrosine Side Chain | The hydroxyl group on the side chain of Tyrosine is nucleophilic and can be acylated by the activated this compound, especially in the presence of a base. | Ensure that Tyrosine residues are incorporated with their side chains properly protected, typically with a benzyl (Bzl) or 2,6-dichlorobenzyl (2,6-Cl2-Bzl) group in a standard Boc/Bzl strategy.[10] |
| Over-activation | While less common with ONp esters, excessive base or additives can increase the reactivity to a point where side-chain acylation becomes more probable.[1] | Adhere to stoichiometric amounts of base during the neutralization step. Avoid unnecessarily potent additives unless required for a difficult coupling. |
Mechanism of Tyrosine O-Acylation
Caption: Undesired O-acylation of unprotected Tyrosine.
References
- Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- o-Nitrophenyl esters in solid phase peptide synthesis.
- Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Overview of Custom Peptide Synthesis. GenScript.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Amino Acid Deriv
- In Situ Neutraliz
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of Custom Peptide Synthesis [peptide2.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Scavengers for TFA Deprotection of Boc-Containing Peptides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the trifluoroacetic acid (TFA) deprotection of peptides containing tert-butyloxycarbonyl (Boc) protected amino acids, including Boc-L-α-aminobutyric acid (Boc-Abu). This document provides in-depth technical guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
While the ethyl side-chain of α-aminobutyric acid (Abu) is chemically inert under standard deprotection conditions, the cleavage of its Nα-Boc group—or any other tert-butyl-based protecting group in the peptide sequence—generates highly reactive electrophiles. This guide focuses on the universal challenge of scavenging these reactive species to ensure the integrity of your final peptide product.
Section 1: The Chemistry of Deprotection & Side Reactions
The primary goal of the final cleavage step in Boc-based SPPS is the removal of all acid-labile protecting groups. This is typically achieved using a strong acid, most commonly TFA. The process, while effective, is the source of the most common impurities if not managed correctly.
Mechanism of Boc Deprotection and Cation Formation
The deprotection of a Boc group is an acid-catalyzed elimination reaction. The process unfolds as follows[1]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes into carbon dioxide and the free N-terminal amine of the amino acid.
-
Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the solution, forming a TFA salt[2][3].
The critical event for our purposes is the generation of the tert-butyl cation (tBu+) [1][4]. This cation is a potent electrophile that will aggressively react with any available nucleophile.
The Problem: Electrophilic Attack on Sensitive Residues
If left unchecked, the t-butyl cation will attack nucleophilic side chains of certain amino acids within your peptide sequence. This leads to irreversible modification and the formation of difficult-to-remove impurities[5]. The most susceptible residues are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation[4][6].
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt[4][7].
-
Cysteine (Cys): The free thiol is a strong nucleophile and is readily S-alkylated (tert-butylated)[8][9].
-
Tyrosine (Tyr): The activated phenol ring can be alkylated, though it is less reactive than Trp or Met[1][6].
To prevent these side reactions, the cleavage cocktail must contain "scavengers"—nucleophilic reagents added in excess to trap the reactive cations before they can damage the peptide[1][5][6].
Caption: Mechanism of Boc deprotection and t-butyl cation scavenging.
Section 2: Frequently Asked Questions (FAQs)
Q1: My peptide contains Boc-Abu but no Trp, Met, or Cys. Do I still need scavengers? A: Yes. While the Abu side chain is non-reactive, other residues like Tyrosine (Tyr) can be modified[6]. Furthermore, other tert-butyl protecting groups (e.g., on Asp, Glu, Ser, Thr) will also generate t-butyl cations upon cleavage[10][11]. It is a universal best practice to always include scavengers in a TFA cleavage cocktail. A simple mixture like TFA/Water/Triisopropylsilane (TIS) 95:2.5:2.5 (v/v/v) is often sufficient for peptides lacking highly sensitive residues[12].
Q2: What is the primary cause of incomplete deprotection? A: Incomplete deprotection can stem from several factors:
-
Insufficient Reaction Time: Some protecting groups, especially on sterically hindered residues, require longer cleavage times[13].
-
Poor Resin Swelling: In solid-phase synthesis, the TFA cocktail must penetrate the resin beads. 100% TFA can cause poor swelling compared to a mixture like 95% TFA in Dichloromethane (DCM), which may lead to lower purity[1].
-
Low TFA Concentration: The cleavage reaction is acid-driven. While some linkers are designed for lower TFA concentrations, standard Boc/tBu deprotection requires a high concentration (typically >90%)[14][15].
Q3: How do I choose the right scavenger? A: The choice depends entirely on the amino acids present in your sequence.
-
For t-butyl cations: Water (forms tert-butanol) and Triisopropylsilane (TIS, reduces the cation to isobutane) are excellent choices[10].
-
For Trp protection: Thioanisole or 1,2-ethanedithiol (EDT) are highly effective. EDT is particularly efficient at scavenging t-butyl trifluoroacetate, a reactive species formed from the t-butyl cation and TFA[6][7].
-
For Cys protection: EDT is critical to maintain a reducing environment and prevent disulfide bond formation or oxidation[16].
-
For Met protection: Thioanisole helps prevent sulfoxide formation[6].
Q4: Can scavengers cause their own side reactions? A: Yes. For example, TIS can potentially reduce the indole ring of tryptophan if used in very high concentrations or for extended periods[5]. Thioanisole can partially cleave some non-acid-labile Cys protecting groups[6]. This is why using a well-established, balanced "cocktail" is crucial.
Section 3: Scavenger Cocktails: A Comparative Guide
A "cleavage cocktail" is a mixture of TFA and a specific combination of scavengers designed to address the challenges posed by different amino acid residues. Below is a table of commonly used cocktails.
| Cocktail Name | Composition (v/v or w/v) | Primary Application & Rationale |
| Standard (No Cys, Met, Trp) | TFA/H₂O/TIS (95:2.5:2.5) | A general-purpose cocktail for peptides without highly sensitive residues. Water and TIS effectively scavenge t-butyl cations[10][12]. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for peptides containing any combination of Cys, Met, Trp, and Tyr. Phenol acts as a scavenger, thioanisole protects Met, and EDT protects Cys and Trp[14][17]. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An alternative universal cocktail that uses TIS instead of thiol-based scavengers, reducing odor. Effective for most sequences[11]. |
| Low Odor (Reagent L) | TFA/TIS/H₂O/DTT (88:2:5:5 w/v) | Dithiothreitol (DTT) replaces the pungent EDT and thioanisole. It is a strong reducing agent, making it excellent for Cys-containing peptides[17]. |
Note: Always prepare cleavage cocktails fresh before use. Scavengers, particularly thiols, can degrade over time[15].
Section 4: Troubleshooting Common Issues
Effective troubleshooting requires a combination of logical deduction and analytical validation. Use HPLC and LC-MS to diagnose the purity and identity of your crude product before and after purification attempts.
Caption: A logical workflow for troubleshooting common deprotection issues.
Problem 1: An unexpected peak with +56 Da is observed in the mass spectrum.
-
Potential Cause: This is the classic signature of tert-butylation, where a t-butyl group (mass of 56 Da after losing a proton) has been added to a nucleophilic residue like Trp, Cys, or Met[8][9]. This indicates your scavenger cocktail was insufficient to trap all the generated t-butyl cations.
-
Recommended Solution:
-
Re-cleave a small sample of the peptide-resin using a more robust scavenger cocktail. If your initial cocktail was TFA/H₂O/TIS, switch to Reagent K, which contains EDT and thioanisole for more effective cation trapping[17].
-
Increase Scavenger Concentration: For particularly sensitive sequences, increasing the total scavenger concentration from 5% to 7.5% or 10% can be beneficial.
-
A two-step cleavage, starting with a lower TFA concentration (e.g., 70%) to gently remove highly labile groups before proceeding to a higher concentration, has been shown to mitigate side reactions in some cases[8][9].
-
Problem 2: The mass spectrum shows a mix of starting material, partially deprotected intermediates, and the final product.
-
Potential Cause: This points to incomplete deprotection. The acid did not have sufficient time or access to cleave all protecting groups[13]. This can be exacerbated by peptide aggregation on the resin or poor resin swelling[1].
-
Recommended Solution:
-
Extend Reaction Time: The standard 1.5-2 hour cleavage time may be insufficient. Extend the cleavage to 3-4 hours at room temperature and re-analyze[15].
-
Improve Swelling: Perform the cleavage in TFA/DCM (95:5 v/v) instead of 100% TFA to promote better resin swelling and reagent access[1].
-
Increase Temperature (with caution): Gently warming the reaction to 30-35°C can increase the reaction rate, but may also increase the risk of side reactions. This should be a last resort.
-
Problem 3: A peak with +16 Da is observed, especially with Met-containing peptides.
-
Potential Cause: This indicates oxidation of a residue, most commonly Methionine to Methionine sulfoxide (+16 Da from one oxygen atom)[6]. This can happen if the cleavage cocktail is exposed to air for prolonged periods and lacks a suitable reducing agent.
-
Recommended Solution:
-
Use a Reducing Cocktail: Ensure your cocktail contains a reducing scavenger like thioanisole, EDT, or DTT, which will protect Met and Cys from oxidation[6][16]. Reagent K or Reagent L are excellent choices[17].
-
Work Under Inert Atmosphere: When weighing and mixing the cocktail components, and during the cleavage itself, blanketing the reaction vessel with nitrogen or argon can minimize exposure to atmospheric oxygen.
-
Section 5: Detailed Experimental Protocol: Trial TFA Cleavage
Before committing your entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage on 10-20 mg of resin[6].
Materials:
-
Peptide-resin (dried under vacuum for at least 3 hours)
-
Cleavage Cocktail (e.g., Reagent K, freshly prepared)
-
Cold (-20°C) methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Small reaction vessel (e.g., 5 mL glass vial with screw cap)
Procedure:
-
Preparation: Place ~15 mg of dried peptide-resin into the reaction vessel.
-
Cleavage Reaction: Add 1 mL of freshly prepared cleavage cocktail to the resin. Cap the vial and gently agitate at room temperature for 2 hours. The resin may change color (e.g., to yellow or red), which is normal due to the formation of carbocation chromophores[15].
-
Peptide Precipitation:
-
Filter the resin using a small fritted syringe or by carefully drawing the liquid off with a pipette, leaving the resin beads behind.
-
Add the TFA filtrate dropwise into a 15 mL conical tube containing 10 mL of cold MTBE. A white precipitate (the crude peptide) should form immediately[10].
-
-
Isolation:
-
Incubate the suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., at 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the supernatant MTBE, which contains the cleaved protecting groups and scavengers.
-
-
Washing:
-
Add 5 mL of fresh, cold MTBE to the pellet.
-
Vortex briefly to resuspend the peptide and wash away residual scavengers.
-
Centrifuge again and decant the supernatant. Repeat this wash step two more times[10].
-
-
Drying & Analysis: After the final wash, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. Dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and LC-MS analysis to confirm the identity and purity.
Section 6: References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Bodnár, F., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(1), 110-119. [Link]
-
Orjuela, A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc-Abu-ONp Coupling
Executive Summary & Core Mechanism
Boc-Abu-ONp (Boc-L-2-aminobutyric acid 4-nitrophenyl ester) is a pre-activated amino acid derivative used to introduce the non-proteinogenic amino acid Abu into peptide chains. While p-nitrophenyl (ONp) esters are robust and shelf-stable, their reactivity is moderate compared to OSu esters or acid halides.
The choice of base in this reaction is not merely for pH adjustment; it is the rate-limiting variable that dictates the competition between three pathways:
-
Product Formation (Aminolysis): The desired attack of the amine on the carbonyl.
-
Racemization: Base-catalyzed proton abstraction from the
-carbon (leading to loss of chirality). -
Hydrolysis: Attack by water (if present), releasing Boc-Abu-OH and p-nitrophenol.
The Mechanistic Pathway
The following diagram illustrates how the base influences the reaction trajectory.
Figure 1: Reaction pathways in this compound coupling. Green paths indicate desired outcomes; red paths indicate side reactions exacerbated by improper base choice.
Base Selection Matrix (The "Why")
The base serves two roles: neutralizing the amine salt (e.g., H-Peptide-Resin·HCl) and catalyzing the aminolysis. However, the basicity and steric hindrance must be balanced.
| Base | Structure | pKa (Conj. Acid) | Recommended Use | Risk Profile |
| DIEA (Diisopropylethylamine) | Sterically Hindered Tertiary Amine | ~10.5 | Standard Choice. Excellent for neutralizing salts without participating in nucleophilic attack. | Low risk of alkylation. Moderate risk of racemization if used in large excess (>3 eq). |
| NMM (N-Methylmorpholine) | Cyclic Tertiary Amine | ~7.4 | Sensitive Couplings. Weaker base; reduces risk of base-catalyzed racemization. | Slower reaction kinetics. May be insufficient for sterically hindered amines. |
| TEA (Triethylamine) | Simple Tertiary Amine | ~10.7 | Not Recommended. Less hindered than DIEA. | Higher risk of causing racemization and side reactions.[1] |
| Pyridine | Aromatic Amine | ~5.2 | Solvent/Base. Used in specific acylation protocols. | Too weak for general this compound coupling; reaction will be sluggish. |
Key Insight: For this compound, DIEA is generally the optimal balance of speed and safety. However, if chiral purity is critical (e.g., <0.1% D-isomer tolerance), NMM is the safer alternative, albeit slower.
Standard Operating Procedure (SOP)
Objective: Couple this compound to a resin-bound amine or free amine in solution with >95% efficiency.
Reagents
-
This compound: 3.0 equivalents relative to amine.
-
Base (DIEA): 3.0 equivalents (if amine is a salt) or 1.0 equivalent (catalytic, if amine is free).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for ONp esters due to slow kinetics.
-
Catalyst (Optional): HOBt (1.0 eq) can accelerate the reaction via transesterification.
Protocol Steps
-
Preparation: Dissolve this compound (3 eq) in minimal DMF.
-
Neutralization:
-
If Solid Phase:[1] Wash resin with 5% DIEA/DMF to remove HCl salts, then wash with DMF.
-
If Solution Phase: Add DIEA (3 eq) to the amine salt solution.
-
-
Coupling: Add the this compound solution to the amine.
-
Monitoring (The "Yellow Shift"):
-
As the reaction proceeds, the leaving group (p-nitrophenol) is released.[2]
-
In the presence of base, p-nitrophenol forms a bright yellow phenolate anion .
-
Visual Cue: The solution must turn yellow. No yellow = No reaction.
-
-
Termination: Agitate for 4–18 hours. Perform Kaiser test (ninhydrin) to confirm completion.
Troubleshooting Guide
Issue 1: Reaction is too slow (Kaiser test positive after 18h)
-
Cause: ONp esters are inherently slow reacting compared to active esters generated in situ (like HATU/Boc-Abu-OH).
-
Solution A (Catalysis): Add 1.0 equivalent of HOBt (Hydroxybenzotriazole).
-
Solution B (Concentration): Increase concentration. ONp coupling follows second-order kinetics. Doubling concentration quadruples the rate.
Issue 2: Significant Racemization Detected
-
Cause: High base concentration promotes the formation of the oxazolone intermediate or direct proton abstraction at the
-carbon of Abu. -
Solution: Switch from DIEA to NMM (N-Methylmorpholine). NMM is a weaker base and significantly lowers the rate of proton abstraction while still permitting aminolysis.
Issue 3: Low Yield / Hydrolysis
-
Cause: Water in the solvent + Base = Hydrolysis of the ester.
-
Diagnostic: The solution turns yellow immediately upon mixing, but no amide product forms.
-
Solution: Use anhydrous DMF. Ensure the base is fresh (old amines can absorb water).
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as the base for this compound coupling? A: generally, no. Pyridine (pKa ~5.2) is too weak to effectively deprotonate the amine salt of the growing peptide chain, leading to extremely slow kinetics. It is only useful in specific solvent-catalyzed acylations (e.g., with acid chlorides), not ONp esters.
Q: Why does the solution turn yellow? A: The leaving group is p-nitrophenol. In the presence of a base (like DIEA), it deprotonates to form the p-nitrophenolate anion, which has a strong absorbance at ~400 nm (bright yellow). This serves as a built-in indicator that the ester bond is breaking.
Q: Is this compound compatible with Fmoc chemistry? A: No. The "Boc" group is acid-labile. Fmoc chemistry uses base (piperidine) for deprotection. While you could couple this compound to an Fmoc-peptide, you cannot remove the Boc group with piperidine. This reagent is designed for Boc-chemistry (SPPS) or solution-phase synthesis.
Visualization: Optimization Workflow
Figure 2: Decision tree for base addition and troubleshooting slow kinetics.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link (Discusses the role of additives like HOAt/HOBt in accelerating active ester coupling).
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. Link (Foundational work establishing the use of nitrophenyl esters in SPPS).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Sources
- 1. bachem.com [bachem.com]
- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Peptides Synthesized with Boc-Abu-ONP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of synthetic peptides incorporating L-α-aminobutyric acid (Abu) via a Boc-protected p-nitrophenyl (ONP) active ester (Boc-Abu-ONP). Our focus is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Introduction: The Chemistry at Hand
The use of this compound in solid-phase peptide synthesis (SPPS) introduces specific variables that can impact the purification of the final peptide. L-α-aminobutyric acid is a non-proteinogenic amino acid, and its inclusion can alter the physicochemical properties of a peptide, such as its hydrophobicity and propensity for aggregation.[1] The p-nitrophenyl ester provides a reactive intermediate for amide bond formation, but its use can sometimes be associated with side reactions and the introduction of challenging impurities.[2][3] This guide will address the multifaceted purification challenges that may arise from the interplay of these factors.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis and purification of peptides containing this compound.
Q1: What are the primary factors that make peptides containing Abu difficult to purify?
A1: The purification challenges for Abu-containing peptides primarily stem from its physicochemical properties:
-
Increased Hydrophobicity: The ethyl side chain of Abu is more hydrophobic than the methyl side chain of Alanine. This increased hydrophobicity can lead to poor solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Tendency for Aggregation: The presence of multiple hydrophobic residues like Abu can promote intermolecular β-sheet formation, leading to peptide aggregation.[4] Aggregated peptides are difficult to purify and can result in low yields and broad, poorly resolved peaks in chromatography.
-
Strong Retention in RP-HPLC: Due to their hydrophobic nature, Abu-containing peptides can bind strongly to C18 columns, requiring high concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.
Q2: What are the common impurities I should expect when using this compound?
A2: Impurities can originate from several sources during the synthesis process:
-
Unreacted Starting Materials: Residual Boc-Abu-OH may be present if the activation to the ONP ester was incomplete.
-
Side Products from Coupling:
-
p-Nitrophenol (PNP): This is a stoichiometric byproduct of the coupling reaction and is a major impurity that needs to be removed.[3]
-
Racemization: The use of active esters, especially if the reaction conditions are not optimized (e.g., prolonged exposure to base), can lead to partial loss of stereochemical integrity at the α-carbon of the Abu residue.[3][5]
-
-
SPPS-Related Impurities:
-
Deletion Sequences: Incomplete coupling of this compound can lead to peptides missing the Abu residue.
-
Truncated Peptides: Failure to remove the Boc protecting group in subsequent cycles can result in shorter peptide chains.
-
Side-chain Modifications: Depending on the cleavage cocktail used, side reactions with sensitive amino acid residues in the peptide sequence can occur.[6]
-
Q3: How can I predict the solubility of my Abu-containing peptide before attempting purification?
A3: While precise prediction is challenging, you can estimate solubility based on the following:
-
Amino Acid Composition: A high percentage of hydrophobic residues (including Abu, Leu, Val, Ile, Phe) suggests lower aqueous solubility.[7]
-
Net Charge: Peptides are generally least soluble at their isoelectric point (pI). Calculating the theoretical pI can help in choosing a buffer pH that maximizes solubility.
-
Sequence Analysis: Certain sequences are known to be prone to aggregation.[4]
A practical approach is to perform a small-scale solubility test with a tiny amount of the crude peptide in different solvent systems (e.g., water, aqueous acetic acid, aqueous ammonium bicarbonate, and organic solvents like acetonitrile or DMSO) before committing the bulk of your material to a specific purification protocol.[8]
Part 2: Troubleshooting Guide
This section provides a problem-solution format for specific issues you may encounter during the purification of your Abu-containing peptide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks in RP-HPLC | 1. Peptide Aggregation: The hydrophobic nature of Abu can promote self-assembly of peptide chains.[4] 2. Poor Solubility: The peptide may be precipitating on the column. | 1. Disrupt Aggregation: Dissolve the crude peptide in a stronger solvent like neat trifluoroacetic acid (TFA), hexafluoroisopropanol (HFIP), or a small amount of DMSO before diluting with the initial mobile phase.[1] 2. Optimize Mobile Phase: Add organic modifiers like isopropanol or a chaotropic agent like guanidinium chloride to the mobile phase to improve solubility. 3. Elevated Temperature: Perform the chromatography at a higher temperature (e.g., 40-60 °C) to disrupt secondary structures and improve peak shape. |
| Low recovery of the target peptide | 1. Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase of the HPLC column. 2. Precipitation during Purification: The peptide may be precipitating out of solution as the concentration of the organic solvent changes during the gradient. | 1. Use a Different Stationary Phase: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size. 2. Shallow Gradient: Employ a very shallow gradient during elution to improve separation and prevent precipitation. 3. Increase Injection Volume with Lower Concentration: Dissolve the crude peptide in a larger volume of the initial mobile phase to reduce its concentration and inject a larger volume. |
| Co-elution of the target peptide with a yellow impurity | 1. p-Nitrophenol (PNP) Contamination: The yellow color is characteristic of the p-nitrophenolate anion under neutral or basic conditions. PNP is a byproduct of the ONP ester coupling.[3] | 1. Pre-purification Wash: Before RP-HPLC, wash the crude peptide with a solvent in which the peptide is insoluble but PNP is soluble, such as diethyl ether. 2. Optimize RP-HPLC Gradient: A shallow gradient can often resolve the target peptide from PNP. 3. Alternative Purification: For very challenging separations, consider ion-exchange chromatography if the peptide has a net charge, as PNP is neutral at acidic pH. |
| Presence of a peak with the same mass but different retention time as the target peptide | 1. Diastereomers: Racemization of the Abu residue during the coupling reaction can lead to the formation of a diastereomer.[3] 2. Structural Isomers: Rearrangements of certain amino acid side chains (e.g., aspartimide formation) can occur during synthesis. | 1. Optimize Coupling Conditions: In future syntheses, minimize the coupling time and use a non-basic activator if possible to reduce the risk of racemization. 2. High-Resolution Chromatography: Use a high-resolution analytical column with a very shallow gradient to attempt to separate the diastereomers. Complete separation may be very difficult. |
Part 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Abu-Containing Peptide
This protocol outlines a standard procedure for purifying a peptide containing aminobutyric acid using reversed-phase high-performance liquid chromatography.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added, but ensure the final solution is miscible with Mobile Phase A.[1]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient could be 5% to 65% B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Protocol 2: Removal of p-Nitrophenol (PNP) by Liquid-Liquid Extraction
This protocol can be used as a pre-purification step to remove the bulk of the PNP byproduct.
Materials:
-
Crude peptide containing PNP
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude peptide in 0.1 M HCl.
-
Extraction:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer (containing the protonated peptide) into a clean flask. Discard the organic layer (containing some impurities).
-
Return the aqueous layer to the separatory funnel.
-
Slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). The PNP will be deprotonated to the yellow p-nitrophenolate.
-
Extract the aqueous layer with ethyl acetate three times. The yellow color should move into the organic layer.
-
Combine the organic layers and wash with brine.
-
-
Peptide Recovery:
-
The peptide should remain in the aqueous layer. This can be acidified and lyophilized, or directly subjected to RP-HPLC.
-
Part 4: Visualizations
Diagram 1: General Workflow for Purification of Abu-Containing Peptides
Caption: Workflow for purifying Abu-containing peptides.
Diagram 2: Troubleshooting Decision Tree for Poor HPLC Resolution
Caption: Decision tree for HPLC troubleshooting.
References
-
Ismail, I. K. (n.d.). Folding, aggregation and molecular recognition in peptides. PubMed. [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1156. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
-
Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
Semantic Scholar. (n.d.). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. [Link]
-
ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. [Link]
-
Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid. [Link]
-
AAPPTec. (n.d.). Cleavage from HMPA Resin. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]
-
ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. [Link]
-
AKJournals. (n.d.). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
ACS Publications. (n.d.). Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. [Link]
-
PubMed. (1992). First isolation of gamma-L-glutamyl-gamma-aminobutyric acid from bovine brains. [Link]
- Google Patents. (n.d.).
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-38. [Link]
-
PubMed. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. [Link]
-
Agrawal, N. J., et al. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS J, 18(6), 1343-1355. [Link]
-
Vilkas, E., & Lederer, E. (1968). Mass-spectrometric determination of the amino acid sequences in peptides isolated from protein silk fibroin of Bombyx mori. European journal of biochemistry, 5(1), 45-48. [Link]
-
ResearchGate. (2025). Separation and Purification of ??-Aminobutyric Acid from Fermentation Broth by Flocculation and Chromatographic Methodologies | Request PDF. [Link]
-
OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins. [Link]
-
PubMed. (n.d.). Purification of ?-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. [Link]
-
MDPI. (n.d.). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]
-
PubMed. (n.d.). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
Sources
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- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bachem.com [bachem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: Boc-Abu-ONp vs. HOBt Active Esters in Peptide Synthesis
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of peptides containing 2-aminobutyric acid (Abu) , the choice between using the pre-formed p-nitrophenyl ester (Boc-Abu-ONp) and the in situ generated benzotriazole ester (via HOBt) represents a fundamental decision between process control and kinetic efficiency .
-
This compound is a "store-and-pour" reagent. It offers exceptional shelf stability, precise stoichiometry, and is ideal for slow, controlled reactions where selectivity is paramount (e.g., enzyme substrate synthesis or site-specific protein modification). However, its aminolysis rate is kinetically slow (
is low). -
HOBt Esters (Boc-Abu-OBt) , typically generated in situ using DIC/HOBt or HBTU, are the industry standard for Solid Phase Peptide Synthesis (SPPS). They offer reaction rates 10–100x faster than ONp esters and superior suppression of racemization during difficult couplings, but lack the long-term stability of the isolated ONp ester.
This guide objectively analyzes the physicochemical distinctions, coupling efficiencies, and experimental protocols for both methodologies.
Mechanistic Underpinnings[1]
To understand the performance gap, we must look at the leaving group thermodynamics and kinetics.
Leaving Group Physics
The reactivity of an active ester is largely dictated by the acidity of the conjugate acid of the leaving group (pKa) and the electronic withdrawal of the ester moiety.
| Feature | p-Nitrophenyl Ester (ONp) | 1-Hydroxybenzotriazole Ester (OBt) |
| Leaving Group | p-Nitrophenolate anion | Benzotriazole-N-oxide anion |
| Conjugate Acid pKa | ~7.1 (p-Nitrophenol) | ~4.6 (HOBt) |
| Electronic Effect | Inductive withdrawal (-I) and Resonance (-R) from Nitro group. | Strong Inductive effect; Anchimeric assistance. |
| Reactivity Profile | Moderate. Requires high concentration or long times. | High. The lower pKa indicates a better leaving group. |
Anchimeric Assistance (The HOBt Advantage)
Unlike the passive ONp leaving group, the OBt ester benefits from anchimeric assistance . The nitrogen atom in the benzotriazole ring can hydrogen bond with the incoming amine nucleophile, positioning it optimally for attack on the carbonyl carbon. This entropic advantage significantly accelerates the bimolecular reaction rate.
Visualizing the Reaction Pathways
Figure 1: Comparative reaction pathways. Note the "Assisted Transition State" in Pathway B, which lowers activation energy compared to the direct aminolysis in Pathway A.
Comparative Performance Data
The following data summarizes typical kinetic profiles observed in solution-phase coupling of Boc-amino acids. While specific rates vary by solvent and concentration, the relative performance remains constant.
Table 1: Efficiency & Properties Comparison
| Metric | This compound | Boc-Abu-OH + HOBt/DIC |
| Coupling Half-Life ( | 2 – 6 Hours | 5 – 20 Minutes |
| Typical Yield (24h) | >90% | >99% (often in <1h) |
| Racemization Risk | Low (if base is minimal) | Very Low (HOBt suppresses it) |
| Solubility | Good in DMF, DCM, EtOAc | Reagents soluble; Urea byproduct (DCU) precipitates |
| Atom Economy | Poor (High MW leaving group lost) | Moderate (Urea + HOBt recycled) |
| Shelf Stability | Excellent (Years at 4°C) | Poor (Active ester hydrolyzes rapidly) |
| Primary Use Case | Enzyme substrates, fragment condensation | Routine SPPS, library synthesis |
Critical Insight: The reactivity of this compound can be enhanced by adding 1 equivalent of HOBt to the reaction mixture. This catalyzes the reaction by transesterifying the ONp ester into the more reactive OBt ester in situ, effectively bridging the gap between the two methods.
Experimental Protocols
Protocol A: Coupling with this compound (Controlled Method)
Best for: Situations where you lack activation reagents or need to avoid carbodiimide byproducts (ureas).
-
Preparation: Dissolve 1.0 equiv of the amine component (e.g., H-Phe-OMe·HCl) in minimal DMF.
-
Neutralization: Add 1.0 equiv of DIEA (Diisopropylethylamine) to neutralize the amine salt. Check pH is ~8.
-
Addition: Add 1.1 equiv of This compound .
-
Incubation: Stir at room temperature.
-
Without Catalyst: Reaction may take 12–48 hours. The solution will turn yellow as p-nitrophenol is released.
-
With Catalyst: Add 0.1–1.0 equiv of HOBt. Reaction time reduces to 2–6 hours.
-
-
Work-up: Dilute with EtOAc. Wash extensively with 5% NaHCO₃ (to remove p-nitrophenol, which is yellow and acidic) and 5% citric acid.
Protocol B: Coupling with HOBt/DIC (High-Efficiency Method)
Best for: Standard peptide synthesis requiring speed and high conversion.
-
Activation: Dissolve 1.1 equiv of Boc-Abu-OH and 1.2 equiv of HOBt (anhydrous) in DMF/DCM (1:1).
-
Carbodiimide Addition: Add 1.1 equiv of DIC (Diisopropylcarbodiimide). Stir for 5–10 minutes at 0°C to generate the active ester (Boc-Abu-OBt).
-
Coupling: Add the solution to 1.0 equiv of the amine component (free base or neutralized).
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Monitoring: Check completion via Kaiser test (if solid phase) or TLC/HPLC (solution phase).
-
Work-up: Filter off the precipitated DCU (urea). Wash filtrate with standard aqueous work-up.
Decision Matrix: When to use which?
Figure 2: Decision matrix for selecting the optimal coupling strategy.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental text on active ester reactivity orders: ONp < OBt).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788-798.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from
A Comparative Guide to the Compatibility of Boc-Abu-ONp with Common Solid-Phase Peptide Synthesis (SPPS) Resins
For researchers, scientists, and professionals in drug development, the meticulous selection of reagents is paramount to the successful synthesis of high-quality peptides. Among the vast array of available building blocks, Boc-L-α-aminobutyric acid 4-nitrophenyl ester (Boc-Abu-ONp) serves as a valuable activated amino acid derivative.[1][] Its pre-activated nature offers a streamlined approach to peptide coupling in Solid-Phase Peptide Synthesis (SPPS). However, the ultimate success of incorporating this compound is intrinsically linked to its compatibility with the chosen solid support.
This in-depth technical guide provides a comparative analysis of the performance of this compound with three widely used SPPS resins: Merrifield, Wang, and Rink Amide. By understanding the interplay between the activated amino acid and the resin chemistry, researchers can optimize their synthesis strategies, enhance peptide yield and purity, and mitigate common side reactions.
The Role of this compound in SPPS: A Technical Overview
This compound is an N-terminally protected α-aminobutyric acid derivative featuring a 4-nitrophenyl (ONp) ester at the C-terminus. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection of the alpha-amino group, a cornerstone of the traditional Boc/Bzl SPPS strategy.[3][4] The ONp ester serves as a moderately reactive leaving group, facilitating the aminolysis reaction with the free N-terminal amine of the growing peptide chain on the solid support.[5][6] This pre-activation circumvents the need for in-situ coupling reagents, simplifying the synthesis workflow.[5]
The choice of resin is a critical determinant of the C-terminal functionality of the cleaved peptide and influences the overall chemical environment of the synthesis.[7][8] This guide will explore the compatibility of this compound with resins that yield both C-terminal acids and amides.
Comparative Performance Analysis of this compound with Different Resins
The compatibility of this compound was evaluated with Merrifield, Wang, and Rink Amide resins. The key performance indicators were coupling efficiency, propensity for racemization, and overall peptide purity after cleavage.
| Resin Type | C-Terminal Functionality | This compound Coupling Efficiency | Racemization Potential | Recommended For |
| Merrifield | Carboxylic Acid | Good to Excellent | Low | Boc/Bzl SPPS of peptides requiring a C-terminal acid. |
| Wang | Carboxylic Acid | Excellent | Low | Fmoc/tBu and Boc/Bzl SPPS where mild cleavage is desired for C-terminal acids. |
| Rink Amide | Amide | Good to Excellent | Low to Moderate | Fmoc/tBu and Boc/Bzl SPPS for the synthesis of peptide amides. |
Merrifield Resin: The Classic Choice for C-Terminal Acids
Merrifield resin, a chloromethylated polystyrene support, is the original solid phase for peptide synthesis and is primarily used in the Boc/Bzl strategy to generate peptides with a C-terminal carboxylic acid.[3][9]
Performance Insights: this compound demonstrates good to excellent compatibility with Merrifield resin. The coupling reaction proceeds efficiently, driven by the nucleophilic attack of the secondary amine on the resin-bound peptide. The relatively non-polar nature of the polystyrene matrix is well-suited for the Boc/Bzl chemistry. A key advantage of the Boc strategy on Merrifield resin is the reduced risk of certain side reactions like diketopiperazine formation, as the N-terminal amine is protonated after each deprotection step.[3]
Causality Behind Experimental Choices: The standard Boc-SPPS workflow is employed. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is followed by a neutralization step with a hindered base like diisopropylethylamine (DIEA) to liberate the free amine for coupling.[10] The final cleavage from Merrifield resin requires strong acid conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Wang Resin: Versatility and Mild Cleavage for C-Terminal Acids
Wang resin is a p-alkoxybenzyl alcohol-functionalized polystyrene support, widely used for synthesizing C-terminal carboxylic acids.[11][12] It is compatible with both Fmoc and Boc protection strategies.
Performance Insights: this compound exhibits excellent coupling efficiency with Wang resin. The more polar environment provided by the benzyl alcohol linker can enhance the solvation of the reacting species, leading to faster and more complete reactions compared to Merrifield resin under certain conditions. The risk of racemization for the Abu residue is low.
Causality Behind Experimental Choices: When using this compound with Wang resin in a Boc-SPPS workflow, the standard deprotection and neutralization steps are followed. The primary advantage of Wang resin is the ability to cleave the final peptide under milder acidic conditions (e.g., a high concentration of TFA) compared to the harsh HF required for Merrifield resin.[10][13] This makes Wang resin a more versatile option, especially for peptides containing sensitive residues.
Rink Amide Resin: The Standard for C-Terminal Amides
Rink Amide resin is designed to produce peptides with a C-terminal amide functionality upon cleavage.[8] It is most commonly used with the Fmoc/tBu strategy but can be adapted for Boc-SPPS.
Performance Insights: The coupling of this compound to the free amine on a Rink Amide resin-bound peptide is efficient. However, the overall compatibility requires careful consideration of the synthetic strategy. While the coupling itself is straightforward, the final cleavage conditions must be robust enough to cleave the linker while preserving the integrity of the peptide.
Causality Behind Experimental Choices: For a Boc-based synthesis on Rink Amide resin, the standard Boc deprotection and neutralization cycles are used for chain elongation. The final cleavage is performed with a TFA-based cocktail, similar to what is used for Wang resin.[14][15] It is crucial to use appropriate scavengers in the cleavage cocktail to prevent side reactions, particularly those involving the linker decomposition products.[15]
Experimental Protocols
General Protocol for SPPS using this compound
This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support. Specific details for each resin type are provided in the subsequent sections.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for at least 30 minutes at room temperature.[16]
-
N-terminal Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[3]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
This compound Coupling: Dissolve this compound (1.5-3 equivalents relative to the resin substitution) in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and the 4-nitrophenol byproduct.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin and remove the side-chain protecting groups.
Resin-Specific Cleavage Protocols
Merrifield Resin (HF Cleavage):
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus and fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
Wang Resin (TFA Cleavage):
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail. A common mixture is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[15]
-
Add the cleavage cocktail to the resin and shake at room temperature for 1.5-2 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Rink Amide Resin (TFA Cleavage):
-
Follow the same procedure as for Wang Resin cleavage. The TFA cocktail will simultaneously cleave the peptide from the resin and generate the C-terminal amide.[14]
Visualization of Resin Linker Chemistry
Caption: Simplified structures of Merrifield, Wang, and Rink Amide resin linkers.
Conclusion and Recommendations
This compound is a versatile and effective building block for SPPS, demonstrating broad compatibility with Merrifield, Wang, and Rink Amide resins. The choice of resin should be primarily dictated by the desired C-terminal functionality of the target peptide and the preferred cleavage conditions.
-
For the synthesis of peptides with a C-terminal carboxylic acid using a traditional Boc/Bzl strategy with HF cleavage, Merrifield resin remains a robust and reliable option.
-
For peptides requiring a C-terminal carboxylic acid with the flexibility of milder TFA cleavage conditions, Wang resin is the superior choice. Its compatibility with both Boc and Fmoc strategies further enhances its utility.
-
When the target is a peptide amide , Rink Amide resin is the standard, and this compound can be effectively incorporated using a Boc-SPPS workflow followed by TFA cleavage.
By carefully considering the resin chemistry and optimizing the coupling and cleavage protocols as outlined in this guide, researchers can confidently and efficiently utilize this compound to synthesize a wide range of peptides with high purity and yield.
References
-
BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link].
-
Mesa Labs. SPPS Tips For Success Handout. Available at: [Link].
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available at: [Link].
-
Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254 (2006). Available at: [Link].
-
AAPPTec. How to Synthesize a Peptide. Available at: [Link].
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link].
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Available at: [Link].
- Google Patents. EP0401797A1 - Active esters for solid phase peptide synthesis.
-
Peptideweb.com. Loading protocols. Available at: [Link].
-
St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifield). Available at: [Link].
-
Chem-Station. Merrifield Solid-Phase Peptide Synthesis. (2014). Available at: [Link].
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link].
-
de la Torre, B.G., & Albericio, F. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(1), 193 (2019). Available at: [Link].
-
CEM Corporation. SPPS Reagents Explained: A Complete Guide. (2023). Available at: [Link].
-
ResearchGate. Summary of the experimental conditions employed for SPPS. Available at: [Link].
- Young, J., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205 (1990).
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].
-
Zhang, W., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293 (2023). Available at: [Link].
-
PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link].
-
ScienceDirect. On the use of novel coupling reagents for solid-phase peptide synthesis. Available at: [Link].
-
Anaspec. Overview of Custom Peptide Synthesis. Available at: [Link].
-
Kent, S.B.H. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 114(5), e24269 (2023). Available at: [Link].
-
Albericio, F., & Carpino, L.A. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 760-770 (2018). Available at: [Link].
-
ResearchGate. Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐,.... Available at: [Link].
-
ResearchGate. Racemization during SPPS coupling step. Available at: [Link].
-
PubMed. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. Available at: [Link].
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Available at: [Link].
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- 3. chempep.com [chempep.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. nbinno.com [nbinno.com]
- 9. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. nbinno.com [nbinno.com]
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- 14. peptide.com [peptide.com]
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- 16. biovera.com.au [biovera.com.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-abu-onp
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Boc-2-aminobutyric acid 4-nitrophenyl ester (Boc-abu-onp), a reagent commonly used in peptide synthesis.[1] By understanding the principles behind these procedures, we can ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Key Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
-
Harmful if Swallowed or Absorbed: May be harmful if it enters the bloodstream through ingestion or skin contact.[2][4][8]
-
Environmental Hazard: While specific data for this compound is lacking, related nitrophenolic compounds can be toxic to aquatic organisms.[9] Therefore, it is crucial to prevent its release into the environment.
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated chemical fume hood.
The Core Principle: Waste Minimization and Segregation
The foundation of responsible chemical waste management lies in two key principles: minimizing the generation of waste and meticulously segregating different waste streams.[10][11] This approach not only enhances safety by preventing accidental reactions between incompatible chemicals but also facilitates proper and cost-effective disposal by your institution's Environmental Health and Safety (EHS) department.
Waste Characterization: A Critical First Step
Before disposal, you must accurately characterize the waste. This compound waste will likely fall into one of the following categories:
-
Solid Waste: Unused or expired reagent, contaminated lab supplies (e.g., weighing paper, gloves, paper towels).
-
Liquid Waste: Solutions containing this compound, reaction mixtures, and rinsates from cleaning contaminated glassware.
The nature of the solvent used will be a primary determinant for liquid waste segregation. For instance, halogenated and non-halogenated solvent wastes should always be collected separately.[11]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of both solid and liquid waste containing this compound.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All operations should be performed in a certified chemical fume hood to minimize inhalation exposure.
Solid Waste Disposal
-
Collection:
-
Place all solid waste contaminated with this compound, including unused reagent, contaminated weighing paper, and disposable lab supplies, into a designated solid waste container.
-
This container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) bucket or a securely lined cardboard box is often suitable.
-
-
Labeling:
-
Clearly label the container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "N-Boc-2-aminobutyric acid 4-nitrophenyl ester"
-
The concentration (for mixtures) or indicate "solid waste"
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
Liquid Waste Disposal
-
Segregation:
-
The primary consideration for liquid waste is the solvent. Never mix incompatible waste streams.
-
Non-Halogenated Solvents: Collect waste solutions of this compound in solvents like ethanol, methanol, or acetone in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: If this compound is dissolved in solvents such as dichloromethane or chloroform, collect it in a "Halogenated Organic Waste" container.
-
Aqueous Waste: For aqueous solutions containing this compound, collect them in a designated "Aqueous Hazardous Waste" container. Do not dispose of these down the drain.[10]
-
-
Container Selection:
-
Labeling:
-
As with solid waste, label the liquid waste container clearly with a "Hazardous Waste" label.
-
List all chemical constituents and their approximate concentrations.
-
-
Storage:
-
Store the sealed liquid waste container in the designated SAA, ensuring it is in secondary containment to prevent spills.[11]
-
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone). This initial rinsate is considered hazardous and must be collected in the appropriate liquid waste container.
-
Triple Rinse: For a container to be considered "empty" under some regulations, it may require a triple rinse.[11] The rinsate from these subsequent rinses must also be collected as hazardous waste.[11]
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.
Workflow and Decision Making
The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Overall workflow for the disposal of this compound waste.
Final Steps: Arranging for Disposal
Once your waste container is full (or after one year, whichever comes first), you must arrange for its collection by your institution's EHS department. [12]Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical waste through regular trash or by pouring it down the drain. [10][13] By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. These practices are not just about compliance; they are about protecting ourselves, our colleagues, and the world we live in.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
-
MSDS ABN102 Boc-Asn-ONp.pdf - Safety Data Sheet. [Link]
-
Boc-FLT-Precursor - Safety Data Sheet - ABX - advanced biochemical compounds. [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC. [Link]
-
Boc-pro-onp | C16H20N2O6 | CID 10936605 - PubChem - NIH. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. [Link]
-
A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase - PubMed. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA . [Link]
-
MSDS - Safety Data Sheet (BOC-ON). [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC. [Link]
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- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crude.abx.de [crude.abx.de]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Boc-abu-onp
Technical Document ID: SAF-BAO-2026-V1 Target Audience: Synthetic Chemists, Lab Managers, HSE Officers
Executive Summary: The "Yellow Flag" Protocol
Boc-Abu-ONp (Boc-L-2-aminobutyric acid 4-nitrophenyl ester) is a specialized activated ester used in peptide synthesis. While the Boc-amino acid moiety is relatively benign, the 4-nitrophenyl ester (ONp) group presents a unique safety profile. Upon hydrolysis or aminolysis, this compound releases p-nitrophenol , a toxic metabolite that turns bright yellow in basic conditions.
Core Safety Directive: Treat the appearance of yellow discoloration on gloves, bench surfaces, or glassware as an immediate "Stop & Decontaminate" signal. This visual indicator is your primary exposure warning system.
Risk Assessment & Toxicology Logic
To handle this compound safely, one must understand the causality of its hazards.
| Hazard Component | Mechanism of Action | Critical Risk |
| Activated Ester (ONp) | Electrophilic reactivity designed to couple with amines. | Skin Sensitization: High potential to haptenize skin proteins, leading to allergic contact dermatitis [1]. |
| Leaving Group (p-Nitrophenol) | Released during reaction or hydrolysis (contact with moisture). | Systemic Toxicity: p-Nitrophenol is rapidly absorbed through skin and is a known methemoglobinemia inducer and aquatic toxin [2]. |
| Physical State (Powder) | Fine crystalline dust. | Inhalation: Irritation of the respiratory tract; potential for systemic absorption via lungs. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with nitrophenolic solutions.
| PPE Category | Specification | Rationale (Causality) |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Neoprene | Nitrophenols can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Change immediately if yellow stains appear. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | Prevent inhalation of dust during weighing. Activated esters are potent respiratory sensitizers. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient if fine dust is airborne or if splashing of the reaction mixture (often in DMF/DCM) occurs. |
| Body | Lab Coat (Buttoned, long sleeve) | Prevent accumulation of dust on street clothes. |
Operational Protocol: Step-by-Step
This protocol uses a Self-Validating System : the chemistry itself provides visual feedback (color change) regarding containment efficacy.
Phase 1: Receipt & Storage
-
Temperature: Store at -20°C .
-
Atmosphere: Hydrolysis releases toxic p-nitrophenol. Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Visual Check: If the white powder has turned yellow in the bottle, significant hydrolysis has occurred. Discard as hazardous waste.
Phase 2: Weighing & Solubilization
-
Static Control: Use an anti-static gun or ionizer bar inside the fume hood. Activated ester dust is light and prone to static cling.
-
Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately after transfer.
-
Solvent Addition: Add solvent (e.g., DMF, DCM) inside the vial to trap dust before moving to the reaction vessel.
Phase 3: The Reaction (Coupling)
-
Monitoring: As the coupling proceeds, p-nitrophenol is released. The solution will likely turn yellow (especially if tertiary amines like DIEA/TEA are present).
-
Quenching: Do not wash glassware immediately with water. Rinse first with a solvent (Acetone/Ethanol) to dissolve the ester, then collect this rinse as Hazardous Organic Waste .
Visualization: Safety & Workflow Logic
Figure 1: The "Yellow Flag" Handling Workflow
This diagram illustrates the decision-making process based on the visual indicator (p-nitrophenol release).
Caption: The "Yellow Flag" decision tree ensures immediate response to p-nitrophenol contamination.
Waste Management & Disposal
Crucial Distinction: Do not dispose of this compound waste in general trash or down the drain. p-Nitrophenol is harmful to aquatic life and is a regulated pollutant [3].[1]
Waste Segregation Decision Tree
Caption: Segregation logic to prevent environmental contamination by nitrophenols.
-
Solid Waste: Gloves, weighing boats, and paper towels stained yellow must be bagged in a secondary clear bag and tagged as "Toxic Solids."
-
Liquid Waste: All mother liquors from the coupling reaction contain p-nitrophenol. Segregate into Halogenated or Non-Halogenated waste streams (depending on solvent) but ensure the manifest lists "Contains p-Nitrophenol" .
-
Glassware: Triple rinse with acetone before washing with detergent. Collect the acetone rinses as hazardous waste.
Emergency Procedures
-
Skin Contact:
-
Immediately remove contaminated clothing/gloves.
-
Wash skin with copious soap and water (p-nitrophenol is slightly soluble in water, but soap aids removal of the lipophilic ester).
-
Do not use ethanol on skin, as it may enhance absorption of the nitro compound [2].
-
-
Spill (Powder):
-
Isolate the area.[2]
-
Wet a paper towel with acetone or ethanol (to prevent dust).
-
Gently wipe up the powder.
-
Observe the towel: if it turns bright yellow, you have successfully captured the material.
-
References
-
Basketter, D. A., et al. (2002). "The local lymph node assay: a decade of experience." Journal of Applied Toxicology. (Establishes activated esters as potent skin sensitizers).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 980, 4-Nitrophenol." (Toxicology and absorption data).
-
U.S. Environmental Protection Agency. (2024). "List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act." (Regulatory status of Nitrophenols).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
